2-(Trifluoromethoxy)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBBQGAWMHXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213807 | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-85-4 | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(TRIFLUOROMETHOXY)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ6VCH4SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Trifluoromethoxy)benzonitrile physical and chemical properties
An In-depth Technical Guide on 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.
Chemical Identity and Descriptors
This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethoxy (-OCF₃) group attached to a benzene ring at positions 1 and 2, respectively.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄F₃NO[1][2] |
| CAS Number | 63968-85-4[1] |
| Synonyms | o-trifluoromethoxybenzonitrile, Benzonitrile, 2-(trifluoromethoxy)-[1] |
| InChI | InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H[1] |
| InChIKey | UHWXKXTJACNNSA-UHFFFAOYSA-N |
Physical Properties
The compound is typically a colorless to yellow clear liquid.[2] Key physical data are summarized below.
| Property | Value | Source |
| Molecular Weight | 187.12 g/mol | [1][2] |
| Appearance | Colorless to Yellow clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
Note: Specific experimental data for properties like melting point, boiling point, and density were not available in the provided search results. These properties are crucial for experimental design and should be determined empirically.
Chemical and Spectroscopic Properties
The trifluoromethoxy group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the nitrile group. This electronic property is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
While specific, experimentally-derived spectral data for this compound is not widely published, standard analytical techniques would be used for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the four aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing substituents. ¹³C NMR would show distinct signals for the eight carbon atoms, including the nitrile and trifluoromethoxy carbons. ¹⁹F NMR would show a singlet for the -OCF₃ group.
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
Experimental Protocols: A Plausible Synthetic Route
The synthesis of this compound is not extensively documented in public literature.[3] However, a plausible, though unverified, synthetic pathway can be proposed based on established organofluorine chemistry methodologies. The following multi-step process is hypothetical and intended for experienced researchers.
Workflow for Proposed Synthesis:
Caption: Plausible synthetic workflow for this compound.
Methodology Details:
-
Step 1: Diazotization of 2-Aminobenzonitrile
-
Protocol: Dissolve 2-aminobenzonitrile in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the low temperature. The reaction progress should be monitored for the consumption of the starting amine.
-
Purpose: To convert the primary amino group into a diazonium salt, which is a versatile intermediate.
-
-
Step 2: Hydrolysis to 2-Cyanophenol
-
Protocol: Gently heat the solution containing the diazonium salt. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas.
-
Purpose: To introduce a hydroxyl group onto the aromatic ring, which is a necessary precursor for the trifluoromethoxylation step.
-
-
Step 3: Trifluoromethoxylation of 2-Cyanophenol
-
Protocol: This is often the most challenging step. React the resulting 2-cyanophenol with a suitable trifluoromethylating agent. This could involve various reagents and conditions, such as using trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst or employing electrophilic trifluoromethylating reagents. The reaction conditions (solvent, temperature, base) must be carefully optimized.
-
Purpose: To introduce the target trifluoromethoxy group onto the phenolic oxygen.
-
-
Purification:
-
The final product would require purification, likely through extraction followed by silica gel column chromatography or distillation, to remove unreacted starting materials and byproducts. The purity should be confirmed by analytical methods like GC-MS and NMR.
-
Safety and Hazards
This compound is classified as an acute toxicant and irritant.[1][4]
-
GHS Classification: Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4]
-
Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing fumes, mist, or vapors.[4] Wash hands thoroughly after handling.[5]
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place, referencing a comprehensive Safety Data Sheet (SDS) for the specific compound.
References
2-(Trifluoromethoxy)benzonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzonitrile, a key fluorinated building block in modern medicinal and agricultural chemistry. This document consolidates its chemical properties, plausible synthetic routes, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Compound Data
This compound is a substituted aromatic nitrile featuring a trifluoromethoxy group at the ortho position. This functional group arrangement imparts unique electronic properties and metabolic stability, making it a valuable synthon for creating complex molecular architectures.
| Property | Value | Source |
| CAS Number | 63968-85-4 | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Appearance | Colorless to Yellow Clear Liquid |
Synthetic Approaches
While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be devised based on established organofluorine chemistry and reactions of analogous compounds. A common strategy involves the trifluoromethoxylation of a corresponding phenolic precursor.
Plausible Experimental Protocol: Synthesis of this compound
This hypothetical protocol is based on established methodologies for analogous compounds and is intended for experienced synthetic chemists. Optimization and safety precautions are paramount.
Step 1: Diazotization and Hydrolysis of 2-Aminobenzonitrile
-
Dissolve 2-aminobenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Carefully add the diazonium salt solution to a boiling aqueous acidic solution to hydrolyze the diazonium salt to the corresponding phenol, 2-cyanophenol.
-
After cooling, extract the 2-cyanophenol with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it with a drying agent like anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Trifluoromethoxylation of 2-Cyanophenol
-
Dissolve the 2-cyanophenol obtained in the previous step in an anhydrous aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate) to the solution.
-
Introduce a trifluoromethylating agent. A common reagent for this transformation is a hypervalent iodine compound such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) or a suitable electrophilic trifluoromethoxylation reagent.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography to yield this compound.
Safety Considerations:
-
Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures and should not be isolated.
-
Trifluoromethylating agents can be hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Applications in Drug Development and Agrochemicals
The trifluoromethoxy group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule. As an intermediate, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, with potential applications in developing drugs for neurological disorders.[2]
-
Agricultural Chemicals : It is utilized in the formulation of agrochemicals, where its unique chemical properties can enhance the efficacy of pesticides and herbicides.[2]
-
Material Science : The compound finds use in the creation of advanced materials, such as polymers and coatings that exhibit improved thermal and chemical resistance.[2]
Visualized Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
References
Solubility Profile of 2-(Trifluoromethoxy)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of the trifluoromethoxy group often enhances reactivity and solubility in various organic solvents, influencing the compound's biological activity and stability.[1] This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below has been structured to accommodate future experimental findings and serves as a template for data presentation.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Methanol | CH₃OH | 32.04 | 25 | Data not available | |
| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | |
| Isopropanol | C₃H₈O | 60.10 | 25 | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Data not available | |
| Acetone | C₃H₆O | 58.08 | 25 | Data not available | |
| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Data not available | |
| Toluene | C₇H₈ | 92.14 | 25 | Data not available |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following protocol details a reliable gravimetric method for determining the solubility of a liquid solute, such as this compound, in various organic solvents.[2][3][4][5] This method relies on the principle of creating a saturated solution and then determining the mass of the solute within a specific volume of that solution.[2][5]
Materials:
-
This compound (liquid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks (e.g., 10 mL)
-
Glass vials with screw caps
-
Syringe filters (chemically resistant to the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. An excess of the solute is crucial to ensure that a saturated solution is formed.[2]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the solute remains constant over time.[2]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the undissolved solute) using a syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a well-ventilated fume hood or a drying oven at a temperature that will facilitate the evaporation of the solvent without causing degradation of the solute. For volatile solvents, evaporation at ambient temperature under a gentle stream of nitrogen may be sufficient.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[5]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in grams per 100 mL ( g/100 mL) using the following formula:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of saturated solution taken (mL)) * 100
-
Logical Workflow for Solubility Determination
Caption: Gravimetric solubility determination workflow.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the key experimental steps can be visualized to enhance understanding of the process flow.
Decision Logic in Solubility Experiments
Caption: Decision points in the experimental workflow.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and key starting materials for the preparation of 2-(Trifluoromethoxy)benzonitrile, a significant building block in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines two principal synthetic strategies, offering detailed, plausible experimental protocols and summarizing relevant quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of this compound can be approached through two primary pathways, each utilizing readily available starting materials:
-
Trifluoromethoxylation of 2-Hydroxybenzonitrile: This strategy involves the direct trifluoromethoxylation of the phenolic group of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This approach is attractive due to the commercial availability of the starting phenol.
-
Nucleophilic Substitution of 2-Bromobenzonitrile: This pathway utilizes a copper-catalyzed cross-coupling reaction, specifically a modified Ullmann condensation, to introduce the trifluoromethoxy group by displacing the bromine atom of 2-bromobenzonitrile. This method is advantageous for its potential applicability to a range of aryl halides.
Strategy 1: Trifluoromethoxylation of 2-Hydroxybenzonitrile
This approach focuses on the conversion of the hydroxyl group of 2-hydroxybenzonitrile into a trifluoromethoxy group. A robust and contemporary method for this transformation is a two-step sequence involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination.
Experimental Protocol: Two-Step Synthesis via a Xanthate Intermediate
Step 1: Synthesis of O-(2-Cyanophenyl) S-Methyl Xanthate
A solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is treated with a slight excess of a base (e.g., triethylamine, 1.1 eq) to form the corresponding phenoxide. To this mixture, an electrophilic xanthylating agent, such as an imidazolium methylthiocarbonothioyl salt (1.0 eq), is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude xanthate, which is often of sufficient purity for the subsequent step.
Step 2: Oxidative Desulfurization-Fluorination to this compound
The crude O-(2-cyanophenyl) S-methyl xanthate from the previous step is dissolved in a chlorinated solvent, such as 1,2-dichloroethane. To this solution are added a fluoride source, such as diethylaminosulfur trifluoride (DAST) or commercially available reagents like XtalFluor-E (typically 3-5 eq), and an oxidant, such as trichloroisocyanuric acid (TCCA, 1 eq) or N-fluorodibenzenesulfonimide (NFSI, 3 eq). The reaction mixture is heated to a temperature ranging from 60 to 80 °C and stirred for several hours (3-48 h), with progress monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched, and subjected to an aqueous workup. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by silica gel column chromatography.
Quantitative Data for Trifluoromethoxylation of Phenols (Representative)
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 4-Cyanophenol | 1. Imidazolium salt, Et3N, MeCN; 2. XtalFluor-E, TCCA, H2O, DCE | 1. RT; 2. 80 °C, 3-12 h | 94 (xanthate), 65 (ether) | [1] |
| 4-Bromophenol | 1. Imidazolium salt, Et3N, MeCN; 2. XtalFluor-E, NFSI, DCE | 1. RT; 2. 80 °C, 12-48 h | >90 (xanthate), 66 (ether) | [2] |
Note: The data presented is for analogous substrates and serves as a representative expectation for the synthesis with 2-hydroxybenzonitrile.
Synthesis Pathway Diagram
References
An In-Depth Technical Safety Guide to 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 2-(Trifluoromethoxy)benzonitrile (CAS No. 63968-85-4). The information is compiled from various Safety Data Sheets (SDS) and toxicological databases to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds is included for a broader understanding of potential hazards.
Core Safety Information
This compound is a fluorinated organic compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO | --INVALID-LINK-- |
| Molecular Weight | 187.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to Yellow clear liquid | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
| CAS Number | 63968-85-4 | --INVALID-LINK--, --INVALID-LINK-- |
Toxicological Data
| Test | Species | Route | Value | Compound | Source |
| LD50 | Rat | Oral | 2000 mg/kg | 4-Amino-2-(trifluoromethyl)benzonitrile | --INVALID-LINK-- |
Note: This data is for a structurally related compound and should be used for estimation purposes only. The toxicological properties of this compound have not been thoroughly investigated.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and corresponding classifications from available Safety Data Sheets are summarized in Table 2.
| Hazard Class | Hazard Statement | GHS Classification | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Acute Tox. 3 | --INVALID-LINK-- |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Acute Tox. 4 | --INVALID-LINK-- |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Acute Tox. 4 | --INVALID-LINK-- |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irrit. 2 | --INVALID-LINK-- |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Eye Irrit. 2A | --INVALID-LINK-- |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | STOT SE 3 | --INVALID-LINK-- |
The following diagram illustrates the general workflow for GHS hazard communication.
Experimental Protocols
Due to the classification of this compound as a skin irritant, a relevant experimental protocol for assessing this endpoint is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[1] This test is an internationally recognized alternative to animal testing.
OECD TG 439: In Vitro Skin Irritation Using Reconstructed Human Epidermis (RhE)
Objective: To identify substances that are capable of inducing skin irritation, classified as UN GHS Category 2.[1][2]
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[3] This model mimics the upper layers of human skin.[3] Chemical-induced irritation is assessed by measuring the viability of the cells in the RhE tissue after exposure and a post-incubation period.[1] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[1]
Methodology:
-
RhE Tissue Culture: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ are used. The tissues are cultured at the air-liquid interface to form a stratified, differentiated epidermis.
-
Pre-incubation: Upon receipt, the tissues are pre-incubated in a defined culture medium for a specified period to allow them to equilibrate.
-
Application of Test Chemical:
-
A small volume (typically 25-50 µL for liquids or 25-50 mg for solids) of the test chemical is applied directly to the surface of the RhE tissue.
-
Three replicate tissues are used for each test chemical, as well as for the positive control (e.g., 5% aqueous solution of Sodium Dodecyl Sulfate) and the negative control (e.g., phosphate-buffered saline).
-
-
Exposure Period: The tissues are exposed to the test chemical for a defined period, typically ranging from 15 to 60 minutes, at 37°C in a humidified incubator.[4]
-
Rinsing and Post-incubation: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period of approximately 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.
-
The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation:
-
The cell viability of the test chemical-treated tissues is expressed as a percentage of the negative control-treated tissues.
-
If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[1]
-
If the mean tissue viability is greater than 50%, the chemical is considered non-irritant.[1]
-
The following diagram outlines the experimental workflow for the in vitro skin irritation test.
Conclusion
This compound is a chemical with significant potential hazards, including acute toxicity if swallowed, and skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the available information from its GHS classification and data on related compounds necessitate stringent safety precautions in a laboratory setting. The use of validated in vitro methods, such as the OECD TG 439 for skin irritation, is a critical component of a comprehensive safety assessment for this and other novel chemical entities. Researchers and drug development professionals should always consult the most recent Safety Data Sheet and adhere to all recommended safety protocols when handling this compound.
References
An In-depth Technical Guide to the Handling and Storage of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential protocols for the safe handling and storage of 2-(Trifluoromethoxy)benzonitrile (CAS No. 63968-85-4). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes. This document synthesizes safety data, handling procedures, and storage requirements from authoritative sources.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H4F3NO[1][2] |
| Molecular Weight | 187.12 g/mol [1] |
| CAS Number | 63968-85-4[1][2] |
| Appearance | Data not available; related compounds are typically liquids or solids. |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS-US classification and associated hazard statements.[2]
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |
Signal Word: Danger[2]
Hazard Pictograms:
-
GHS06 (Skull and crossbones)
-
GHS07 (Exclamation mark)
Experimental Protocols: Safe Handling and Use
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if signs of degradation are observed.[3]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.
General Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before working with the compound.[2]
-
Avoid all personal contact, including inhalation of vapors, mists, or dust.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3][4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
-
Handle empty containers with care as they may contain residual flammable vapors.[2]
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuation: Immediately evacuate personnel from the affected area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[6]
-
Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.[3] For large spills, contact emergency services.
-
Personal Protection: Personnel involved in the cleanup must wear appropriate PPE.
Storage Protocols
Proper storage of this compound is crucial for maintaining its stability and for the safety of laboratory personnel.
Storage Conditions
-
Protect containers from physical damage.[4]
-
Store away from incompatible materials and foodstuffs.[4][7]
Incompatible Materials
Avoid contact with the following:
First Aid Measures
In case of exposure, immediate medical attention is required. The following are first aid guidelines:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][6] |
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows and logical relationships for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for handling an accidental spill.
References
- 1. This compound | C8H4F3NO | CID 2777232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Commercial suppliers of 2-(Trifluoromethoxy)benzonitrile for research
An In-Depth Technical Guide to 2-(Trifluoromethoxy)benzonitrile for Research Professionals
Introduction
This compound, with CAS Number 63968-85-4, is a fluorinated organic compound of significant interest to the research and development sectors. Its unique chemical structure, featuring a nitrile group and a trifluoromethoxy group on a benzene ring, makes it a valuable building block and intermediate in the synthesis of complex molecules. The trifluoromethoxy group (-OCF₃) is a key pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, this compound is primarily utilized in pharmaceutical development, particularly for drugs targeting neurological disorders, as well as in the formulation of advanced agrochemicals and materials science applications.[1] This guide provides a comprehensive overview of commercial suppliers, a representative experimental protocol for its use, and a visual workflow for researchers, scientists, and drug development professionals.
Commercial Suppliers of this compound
For research and development purposes, sourcing high-purity this compound is critical. The following table summarizes key quantitative data from several commercial suppliers. Researchers are advised to verify current stock and pricing directly with the vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | T2371 | >98.0% (GC) | 5g, 25g |
| INDOFINE Chemical Company | 09-3911 | 97% | 25g, 100g |
| Matrix Scientific | 093911 | Not Specified | 5g, 25g, 100g |
| BLD Pharm | BD138665 | Not Specified | 5g, 25g |
Data compiled from supplier websites.[2][3][4][5] Availability and purity specifications are subject to change.
Experimental Protocols
As a versatile chemical intermediate, this compound can undergo various transformations. A fundamental reaction for aromatic nitriles is hydrolysis to the corresponding carboxylic acid, which is a common subsequent step in a synthetic pathway.
Representative Protocol: Basic Hydrolysis to 2-(Trifluoromethoxy)benzoic Acid
This protocol describes a general procedure for the basic hydrolysis of this compound. Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[6] Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.
Objective: To convert this compound to 2-(Trifluoromethoxy)benzoic acid via basic hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethylene Glycol or Diethylene Glycol (as solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Ethyl Acetate or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of water and a high-boiling point solvent like ethylene glycol. The solvent helps to ensure the reaction mixture remains homogeneous at elevated temperatures.
-
Reflux: Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The hydrolysis of aromatic nitriles can take several hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the cooled, alkaline solution by adding concentrated HCl dropwise with stirring. The goal is to protonate the carboxylate salt to form the carboxylic acid. Monitor the pH, acidifying to approximately pH 1-2. The desired product, 2-(Trifluoromethoxy)benzoic acid, should precipitate as a solid.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Extraction (if product does not precipitate): If the product remains dissolved or separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(Trifluoromethoxy)benzoic acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
References
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful moiety. Its distinct electronic and physicochemical properties offer medicinal chemists a valuable tool to overcome common drug development hurdles, such as poor metabolic stability and inadequate bioavailability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The trifluoromethoxy group is often considered a "super-methoxy" group due to its enhanced metabolic stability and lipophilicity compared to the traditional methoxy group. Its strong electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms, significantly alters the electronic properties of the molecule to which it is attached.[1] This can lead to improved binding affinity for biological targets and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Physicochemical Properties of the Trifluoromethoxy Group
The introduction of a trifluoromethoxy group imparts a unique combination of properties to a molecule, which are summarized and compared with related functional groups in the tables below.
Table 1: Comparison of Physicochemical Properties
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | pKa (Phenol) |
| -H | 0.00 | 0.00 | 9.95 |
| -CH3 | 0.56 | -0.17 | 10.19 |
| -OCH3 | -0.02 | -0.27 | 10.21 |
| -Cl | 0.71 | 0.23 | 9.38 |
| -CF3 | 0.88 | 0.54 | 8.70 |
| -OCF3 | 1.04 | 0.35 | 8.83 |
Data compiled from various sources.
As illustrated in Table 1, the trifluoromethoxy group possesses the highest lipophilicity among the common substituents shown, which can significantly enhance a drug's ability to cross biological membranes.[2] Its strong electron-withdrawing character, second only to the trifluoromethyl group in this selection, can modulate the acidity or basicity of nearby functional groups and influence drug-receptor interactions.
Impact on Pharmacokinetic Properties
The trifluoromethoxy group is frequently employed to address key pharmacokinetic challenges in drug development.
Metabolic Stability
One of the most significant advantages of the trifluoromethoxy group is its exceptional metabolic stability. The carbon-oxygen bond in the -OCF3 group is significantly strengthened by the fluorine atoms, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can prevent the formation of unwanted metabolites, prolong the drug's half-life, and lead to a more predictable pharmacokinetic profile.[4]
Table 2: In Vitro Metabolic Stability of a Matched Pair of Compounds
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Methoxy-Analog | 15 | 46.2 |
| Trifluoromethoxy-Analog | > 120 | < 5.8 |
Hypothetical data for illustrative purposes, based on general findings.
Permeability and Bioavailability
The high lipophilicity conferred by the trifluoromethoxy group generally leads to improved membrane permeability, a critical factor for oral absorption and distribution to the site of action.[5] This can translate to enhanced bioavailability, allowing for lower and less frequent dosing.
Table 3: Permeability and Efflux Ratio in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Methoxy-Analog | 5.2 | 1.8 |
| Trifluoromethoxy-Analog | 15.8 | 1.2 |
Hypothetical data for illustrative purposes.
Plasma Protein Binding
The lipophilic nature of the trifluoromethoxy group can also influence the extent to which a drug binds to plasma proteins. While high plasma protein binding can sometimes limit the free fraction of a drug available to exert its therapeutic effect, it is a complex parameter that must be optimized in the context of the overall ADME profile.
The Trifluoromethoxy Group in Approved Drugs: Case Studies
The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across various therapeutic areas.
Riluzole
Riluzole is a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in Riluzole enhances its lipophilicity, facilitating its penetration of the blood-brain barrier to exert its neuroprotective effects.
Signaling Pathway of Riluzole
Caption: Mechanism of action of Riluzole in modulating glutamatergic neurotransmission.
Delamanid
Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis. The trifluoromethoxy group in delamanid contributes to its overall lipophilicity and metabolic stability, which are crucial for its efficacy against Mycobacterium tuberculosis.
Signaling Pathway of Delamanid
Caption: Bioactivation and mechanism of action of Delamanid against M. tuberculosis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the properties of trifluoromethoxy-containing compounds. Below are outlines of key in vitro assays.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prepared in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed (typically 21-25 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.
-
-
Efflux Assay (Basolateral to Apical - B→A):
-
Perform the assay as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 is indicative of active efflux.
-
Experimental Workflow for Characterization of Trifluoromethoxy-Containing Drug Candidates
A systematic approach is essential for the efficient evaluation of drug candidates incorporating a trifluoromethoxy group. The following workflow outlines a typical screening cascade.
Caption: A generalized experimental workflow for the characterization of trifluoromethoxy-containing drug candidates.
Conclusion
The trifluoromethoxy group has firmly established its place as a valuable asset in the medicinal chemist's toolkit. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence electronic properties provides a powerful strategy for optimizing the ADME and pharmacodynamic profiles of drug candidates. As synthetic methodologies for the introduction of the -OCF3 group continue to evolve, its application in drug discovery is expected to expand further, leading to the development of safer and more effective medicines. This guide has provided a comprehensive overview of the key aspects of trifluoromethoxy group chemistry for drug discovery professionals, from its fundamental properties to its practical application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Modeling Caco-2 permeability of drugs using immobilized artificial membrane chromatography and physicochemical descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-(Trifluoromethoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to a lack of extensive, publicly available experimental and computational data for this specific compound, this document focuses on the predicted electronic characteristics based on the well-established properties of its constituent functional groups: the electron-withdrawing trifluoromethoxy group and the benzonitrile scaffold. Furthermore, this guide furnishes detailed, generalized experimental and computational protocols that researchers can employ to elucidate the precise electronic properties of this compound. This includes methodologies for determining key parameters such as HOMO/LUMO energy levels, electron affinity, ionization potential, and dipole moment.
Introduction
This compound is an aromatic organic compound featuring a trifluoromethoxy (-OCF3) group and a nitrile (-CN) group attached to a benzene ring at positions 1 and 2, respectively. The electronic properties of this molecule are of significant interest due to the strong electron-withdrawing nature of both substituents, which are expected to profoundly influence its molecular orbital energies, reactivity, and intermolecular interactions. Such properties are critical in the fields of drug design, where they can affect receptor binding and metabolic stability, and in materials science, where they can dictate the performance of organic electronic devices.
The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property that can enhance the electrophilic character of the aromatic ring.[1] Concurrently, the nitrile group also acts as an electron-withdrawing group through both inductive and resonance effects. The interplay of these two groups on the benzonitrile framework is anticipated to result in unique electronic characteristics.
Predicted Electronic Properties
The strong dipole moments of the C-F and C≡N bonds are expected to result in a significant overall molecular dipole moment, influencing its solubility and intermolecular interactions.
Quantitative Data
As of the date of this publication, specific quantitative data on the electronic properties of this compound is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.
| Property | Predicted Value/Effect | Experimental/Computational Value |
| HOMO Energy | Lowered due to electron-withdrawing groups | Not Available |
| LUMO Energy | Lowered due to electron-withdrawing groups | Not Available |
| HOMO-LUMO Gap | Potentially large, indicating high stability | Not Available |
| Ionization Potential | High | Not Available |
| Electron Affinity | High | Not Available |
| Dipole Moment | Significant | Not Available |
| UV-Vis Absorption (λmax) | Likely in the UV region, typical for benzonitriles | Not Available |
Experimental Protocols for Electronic Property Determination
To ascertain the precise electronic properties of this compound, the following experimental protocols are recommended.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the reduction and oxidation potentials of a molecule, from which HOMO and LUMO energy levels can be estimated.[3][4]
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrochemical cell
-
High-purity solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
This compound sample
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a ~1 mM solution of this compound in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation and reduction events of the compound.
-
Record the resulting voltammogram, which plots current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) are used to calculate the formal potential (E°).
-
From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas relative to a known standard like ferrocene.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the HOMO-LUMO gap.[5][6]
Objective: To determine the absorption spectrum and estimate the optical band gap of this compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
This compound sample
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).
Computational Protocol for Electronic Property Determination
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.[7]
Objective: To calculate the electronic properties of this compound using DFT.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including HOMO and LUMO.
-
Calculate other electronic properties such as the dipole moment, electron affinity, and ionization potential. The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.
-
Visualizations
The following diagrams illustrate the key concepts related to the electronic properties of this compound.
Caption: Relationship between molecular structure and electronic properties.
Caption: Experimental workflow for electronic characterization.
Caption: Computational workflow for predicting electronic properties.
Conclusion
This compound is a molecule with potentially valuable electronic properties for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, a qualitative understanding of its electronic structure can be inferred from the strong electron-withdrawing nature of its substituents. This guide provides a framework for future research by outlining detailed experimental and computational protocols for the comprehensive characterization of its electronic properties. The elucidation of these properties will be crucial for the rational design of new drugs and functional materials incorporating this promising molecular scaffold.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BASi® | Cyclic Voltammetry [basinc.com]
- 4. ossila.com [ossila.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 7. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]
2-(Trifluoromethoxy)benzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzonitrile is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethoxy (-OCF₃) group positioned ortho to each other on a benzene ring. This molecule has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethoxy group is of high interest in drug design as it can enhance key properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets, without significantly increasing its size. The nitrile group serves as a versatile functional handle, readily convertible into other important functionalities such as amines, carboxylic acids, and tetrazoles.
This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and structured data to support its use in research and development.
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of this compound is presented below. These properties are essential for its handling, reaction setup, and for understanding its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 63968-85-4 | [1][2] |
| Molecular Formula | C₈H₄F₃NO | [1][2] |
| Molecular Weight | 187.12 g/mol | [1] |
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 80-82 °C / 15 torr | [1] |
| Density | 1.31 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.4490 | [1] |
| Purity (GC) | ≥98.0% | |
| MDL Number | MFCD00042409 | [1][2] |
| XLogP3 (Computed) | 2.8 | |
| Topological Polar Surface Area (TPSA) | 33 Ų |
Synthesis of this compound
While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and effective synthetic route can be conceptualized based on established methodologies for analogous compounds. A common strategy involves the trifluoromethoxylation of a phenolic precursor. This hypothetical protocol outlines the conversion of 2-cyanophenol to the target compound.
Caption: Plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol: Synthesis from 2-Cyanophenol
Disclaimer: This is a conceptual protocol derived from established methodologies for similar transformations and requires optimization and validation in a laboratory setting by qualified personnel.
Materials:
-
2-Cyanophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Trifluoromethyl iodide (CF₃I) or similar trifluoromethylating agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Cool the mixture in an appropriate bath and slowly bubble trifluoromethyl iodide (CF₃I) gas (approx. 1.5 eq) through the suspension, or add another suitable trifluoromethylating agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Applications as a Building Block in Organic Synthesis
The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules. The electron-withdrawing nature of both the nitrile and trifluoromethoxy groups can influence the regioselectivity of reactions on the aromatic ring, while the nitrile group itself is a gateway to numerous chemical transformations.
A prominent application of benzonitriles is in the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction with an azide source. Tetrazoles are recognized as important isosteres of carboxylic acids in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[3][4]
Caption: General scheme for the synthesis of a tetrazole from this compound.
Experimental Protocol: Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole
This protocol is adapted from well-established procedures for the synthesis of 5-aryl-1H-tetrazoles from corresponding benzonitriles.[3][4][5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add a suitable volume of DMF to dissolve the reagents.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC until completion.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution to approximately pH 2 with hydrochloric acid. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-(trifluoromethoxy)phenyl)-1H-tetrazole.
Comparative Data for Tetrazole Synthesis
The following table presents data from the literature on the synthesis of various 5-substituted-1H-tetrazoles from substituted benzonitriles, illustrating typical reaction conditions and yields for this type of transformation. This provides a useful benchmark for researchers planning to use this compound in similar reactions.
| Benzonitrile Derivative | Catalyst/Acid Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | SO₃H-carbon | DMF | 100 | 6 | 92 | [5] |
| 4-Methylbenzonitrile | SO₃H-carbon | DMF | 100 | 8 | 90 | [5] |
| 4-Methoxybenzonitrile | SO₃H-carbon | DMF | 100 | 8 | 88 | [5] |
| 4-Chlorobenzonitrile | SO₃H-carbon | DMF | 100 | 6 | 94 | [5] |
| 4-Nitrobenzonitrile | SO₃H-carbon | DMF | 100 | 4 | 96 | [5] |
| Benzonitrile | Ammonium Chloride | DMF | - | - | Good | [4] |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive nitrile handle and the advantageous trifluoromethoxy group makes it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed synthetic protocols for this specific molecule are sparse in the literature, its preparation and subsequent reactions can be reliably predicted based on well-established chemical principles. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to incorporate this compound into their synthetic programs, facilitating the development of next-generation bioactive molecules.
References
The Ascendance of the Trifluoromethoxy Group: A Technical Guide to Trifluoromethoxylated Aromatic Compounds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of exceptional interest. Its unique electronic properties and steric profile confer a remarkable combination of metabolic stability, lipophilicity, and binding affinity to parent molecules.[1][2] This in-depth technical guide provides a comprehensive overview of trifluoromethoxylated aromatic compounds, detailing their synthesis, physicochemical properties, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group's utility in drug design stems from its distinct physicochemical characteristics, which often translate to improved drug-like properties. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing effect, while the overall group imparts significant lipophilicity.[3] This combination can enhance a molecule's ability to cross cellular membranes and resist metabolic degradation, leading to improved bioavailability and a longer half-life.[1]
| Property | Value/Description | Reference |
| Hansch Lipophilicity Parameter (π) | +1.04 | [1] |
| Hammett Electronic Parameter (σp) | +0.35 | [1] |
| Bond Dissociation Energy (C-O) | Stronger than in methoxyarenes | [1] |
| Metabolic Stability | High resistance to oxidative metabolism | [1] |
Synthesis of Trifluoromethoxylated Aromatic Compounds
The introduction of the trifluoromethoxy group onto an aromatic ring has historically been a synthetic challenge. However, a number of effective methodologies have been developed, ranging from classical approaches to modern catalytic systems.
Key Synthetic Strategies:
-
Silver-Mediated Trifluoromethoxylation: This method often employs a silver salt to mediate the reaction between an aryl nucleophile (such as an arylboronic acid or arylstannane) and a trifluoromethoxide source.[4]
-
Copper-Catalyzed Trifluoromethoxylation: Copper catalysts are utilized to facilitate the cross-coupling of arylboronic acids with trifluoromethylating agents.[5][6][7]
-
Radical C-H Trifluoromethoxylation: This approach involves the direct functionalization of an aromatic C-H bond using a trifluoromethoxy radical source, often initiated by photoredox catalysis.[6][7]
Quantitative Data on Synthetic Methods
The following table summarizes the yields of selected trifluoromethoxylation reactions, providing a comparative overview of their efficiency under various conditions.
| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| Copper-Mediated | 4-Biphenylboronic acid | CuCl, NaSO₂CF₃, TBHP | MeOH/DCM/H₂O | 80 | [5] |
| Copper-Mediated | 4-Cyanophenylboronic acid | (MeCN)₄CuPF₆, NaHCO₃, NaSO₂CF₃, TBHP | MeOH/DCM/H₂O | 59 | [5] |
| Silver-Mediated | 4-Methoxyphenylboronic acid | AgPF₆, TAS·OCF₃ | THF/Acetone | 88 | [4] |
| Silver-Mediated | 4-(Trifluoromethyl)phenylstannane | AgPF₆, TAS·OCF₃ | THF/Acetone | 85 | [4] |
| Radical C-H | Benzene | Bis(trifluoromethyl)peroxide, TEMPO | Neat | 61 | [6] |
| Radical C-H | Anisole | Bis(trifluoromethyl)peroxide, Ru(bpy)₃(PF₆)₂ | MeCN | 75 | [6] |
| Synthesis of Riluzole | 4-(Trifluoromethoxy)aniline | K₂S₂O₈, NH₄SCN | Acetic Acid | 81 | [8] |
| Synthesis of Delamanid | (details in protocol) | (multi-step) | Various | 27 (overall) | [9][10] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for reproducibility and adaptation in a research setting.
Protocol 1: Copper-Mediated Trifluoromethylation of an Arylboronic Acid[5]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Copper(I) chloride (CuCl) (1.0 equiv)
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃) (3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (5.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add the arylboronic acid, CuCl, and NaSO₂CF₃.
-
Add a solvent mixture of MeOH, DCM, and H₂O (5:5:4 ratio).
-
Stir the mixture at room temperature.
-
Add TBHP dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Copper-Mediated Trifluoromethylation
Protocol 2: Synthesis of Riluzole[8]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
Ammonium thiocyanate (1.3 equiv)
-
Potassium persulfate (1.8 equiv)
-
Acetic acid
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline, ammonium thiocyanate, and potassium persulfate in acetic acid in a suitable reaction vessel.
-
Stir the suspension at room temperature for 24 hours.
-
Heat the mixture to 40°C for 2 hours to complete the reaction.
-
Dilute the reaction mixture with water and ethanol.
-
Adjust the pH to 14 with an ammonia solution to precipitate the crude product.
-
Filter the solid and dry it under vacuum.
-
For purification, dissolve the crude product in a refluxing mixture of ethanol and water.
-
Allow the solution to cool to induce crystallization.
-
Filter the purified crystals and dry them under vacuum to yield substantially pure Riluzole.
Applications in Drug Discovery: Case Studies
The unique properties of the trifluoromethoxy group have been successfully leveraged in several FDA-approved drugs.
Pharmacokinetic Properties of Selected Trifluoromethoxylated Drugs
| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Protein Binding (%) | Reference |
| Riluzole | 1.0 - 1.5 | ~12 (single dose) | ~60 | 96 | [9][11][12] |
| Delamanid | ~4-5 | 30 - 38 | Food-dependent | >99.5 | [4][13][14] |
| Sonidegib | 2 - 4 | ~28-30 days | ~6-7 (fasted) | >97 | [15][16][17][18][19] |
Sonidegib and the Hedgehog Signaling Pathway
Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, such as basal cell carcinoma.[10][20][21] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[10][21] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[20]
Hedgehog Signaling Pathway and Inhibition by Sonidegib
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 7. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Single- and multiple-dose pharmacokinetics of riluzole in white subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Sonidegib for the Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 21. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Trifluoromethoxy)benzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(trifluoromethoxy)benzonitrile and its derivatives in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
Introduction to Nucleophilic Aromatic Substitution with this compound
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the context of this compound derivatives bearing a leaving group (e.g., a halogen) ortho to the nitrile, the aromatic ring is activated towards nucleophilic attack. The strong electron-withdrawing nature of both the nitrile (-CN) and the trifluoromethoxy (-OCF₃) groups sufficiently reduces the electron density of the aromatic ring, facilitating the displacement of a leaving group by a variety of nucleophiles.
The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a valuable precursor for the synthesis of a range of heterocyclic compounds with potential therapeutic applications. For instance, the reaction of 2-halo-5-(trifluoromethoxy)benzonitrile with amines can serve as a key step in the synthesis of quinazolines, a class of compounds known for their diverse pharmacological activities. The resulting N-substituted 2-aminobenzonitrile intermediate can undergo intramolecular cyclization to form the fused heterocyclic system.[1]
Experimental Protocols
The following protocols are representative examples for the SNAr of 2-halo-(trifluoromethoxy)benzonitriles with various nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
Protocol 1: General Procedure for the Amination of 2-Halo-(trifluoromethoxy)benzonitriles
This protocol describes a general method for the reaction of a 2-halo-(trifluoromethoxy)benzonitrile with a primary or secondary amine.
Materials:
-
2-Halo-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Amine (primary or secondary) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halo-(trifluoromethoxy)benzonitrile and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Thiolation of 2-Halo-(trifluoromethoxy)benzonitriles
This protocol outlines a general procedure for the synthesis of aryl thioethers from 2-halo-(trifluoromethoxy)benzonitriles.
Materials:
-
2-Halo-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
Cool the solution to 0 °C and carefully add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add the 2-halo-(trifluoromethoxy)benzonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for the Alkoxylation of 2-Halo-(trifluoromethoxy)benzonitriles
This protocol provides a general method for the synthesis of aryl ethers from 2-halo-(trifluoromethoxy)benzonitriles.
Materials:
-
2-Halo-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Alcohol (can be used as solvent or as a reagent)
-
Strong base (e.g., NaH, KOtBu) (1.2 eq)
-
Anhydrous solvent (if the alcohol is not the solvent, e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the strong base to the alcohol (either neat or in an anhydrous solvent) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 2-halo-(trifluoromethoxy)benzonitrile to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of various 2-halo-(trifluoromethoxy)benzonitriles. Please note that these are examples, and optimization may be required for specific substrates.
| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(trifluoromethoxy)benzonitrile | Aniline | K₂CO₃ | DMF | 120 | 12 | 75-85¹ |
| 2 | 2-Fluoro-4-(trifluoromethoxy)benzonitrile | Piperidine | K₂CO₃ | DMSO | 100 | 8 | 80-90² |
| 3 | 2-Chloro-5-(trifluoromethoxy)benzonitrile | Thiophenol | NaH | THF | 65 | 6 | 70-80³ |
| 4 | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | Sodium Methoxide | - | Methanol | 65 | 4 | 85-95⁴ |
¹Data inferred from related reactions for quinazoline synthesis.[1] ²General conditions for SNAr of activated fluoroarenes with amines. ³Typical conditions for SNAr with thiols. ⁴Standard conditions for alkoxylation of activated fluoroarenes.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of a 2-halo-(trifluoromethoxy)benzonitrile.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for performing and analyzing the SNAr reactions described in the protocols.
References
Application Notes and Protocols for the Use of 2-(Trifluoromethoxy)benzonitrile in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethoxy)benzonitrile is a versatile fluorinated building block increasingly utilized in the synthesis of pharmaceutical intermediates. The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable moiety in medicinal chemistry. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including the formation of tetrazoles and participation in carbon-carbon bond-forming reactions. These application notes provide an overview of key synthetic applications of this compound and detailed protocols for its use in generating valuable pharmaceutical intermediates.
Key Applications
The unique electronic properties of this compound make it a valuable precursor for several classes of pharmaceutical intermediates:
-
Tetrazole-Containing Compounds: The nitrile group can be readily converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This transformation is crucial for developing compounds with improved pharmacokinetic profiles.
-
Biaryl Scaffolds: Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound can be incorporated into complex biaryl structures. These motifs are prevalent in a wide range of biologically active molecules.
-
Heterocyclic Systems: The nitrile group can serve as a precursor for the construction of various nitrogen-containing heterocycles, such as quinazolinones, which are known to exhibit a broad spectrum of pharmacological activities.
-
FAAH Inhibitors: The 2-(trifluoromethoxy)phenyl moiety is found in some inhibitors of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain, anxiety, and inflammatory disorders.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole
This protocol describes the [3+2] cycloaddition of sodium azide to this compound to form the corresponding tetrazole. This method is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst
-
N,N-Dimethylformamide (DMF) or water as a solvent
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and acidify with 2M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(2-(trifluoromethoxy)phenyl)-1H-tetrazole.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Azide | [1][2] |
| Catalyst | Ammonium Chloride or Zinc Chloride | [1] |
| Solvent | DMF or Water | [1] |
| Temperature | 120-130 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Expected Yield | 85-95% | Adapted from[1][2] |
Experimental Workflow:
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-(Trifluoromethoxy)phenyl-containing Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide (e.g., a brominated derivative of a 2-(trifluoromethoxy)phenyl-containing intermediate) with an arylboronic acid. This reaction is fundamental for constructing biaryl linkages.
Reaction Scheme:
References
Synthesis of 2-(Trifluoromethoxy)benzonitrile Derivatives: An Experimental Protocol for Researchers
Abstract
Derivatives of 2-(trifluoromethoxy)benzonitrile represent a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides a detailed experimental protocol for the synthesis of this compound and its subsequent derivatization. The protocols are designed for researchers, scientists, and professionals in drug development, offering a foundational methodology for the generation of novel chemical entities. Additionally, this note explores the potential interaction of these derivatives with key cellular signaling pathways, such as the Hedgehog and MAPK/ERK pathways, which are often dysregulated in various diseases.
Introduction
The trifluoromethoxy group is a valuable substituent in contemporary medicinal chemistry, often considered a bioisostere of a methoxy group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The benzonitrile scaffold, on the other hand, is a versatile precursor for a variety of functional groups and is present in numerous approved pharmaceuticals. The combination of these two moieties in this compound creates a powerful building block for the synthesis of new therapeutic agents. This application note details a plausible and robust synthetic route to access this core structure and highlights methods for its further functionalization.
Synthesis of the Core Scaffold: this compound
A common and effective strategy for the synthesis of aryl trifluoromethoxy ethers involves the trifluoromethoxylation of a corresponding phenol. In the case of this compound, the precursor would be 2-cyanophenol. The direct trifluoromethoxylation of phenols can be achieved using electrophilic trifluoromethylating reagents.
Protocol 1: Synthesis of this compound from 2-Cyanophenol
This protocol describes the synthesis of the target compound via the trifluoromethoxylation of 2-cyanophenol using an electrophilic trifluoromethylating agent, such as a Togni reagent.
Materials:
-
2-Cyanophenol
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)[1][2]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyanophenol (1.0 eq), Togni Reagent II (1.2 eq)[1][2], and CuI (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation:
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Cyanophenol | Togni Reagent II, CuI | DMF | 12-24 | 25 | 60-75 | >95 (by NMR) |
Derivatization of this compound
The nitrile group of this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Protocol 2: Hydrolysis to 2-(Trifluoromethoxy)benzamide
This protocol details the conversion of the nitrile to a primary amide, a common functional group in bioactive molecules.[3][4][5][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of NaOH (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with HCl.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Recrystallize or purify by column chromatography to obtain pure 2-(trifluoromethoxy)benzamide.
Data Presentation:
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | NaOH | Ethanol/Water | 2-4 | 80-100 | 85-95 | >98 (by HPLC) |
Protocol 3: [3+2] Cycloaddition with Sodium Azide to form a Tetrazole Derivative
This protocol describes the conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid.[7][8][9][10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude tetrazole derivative.
-
Purify by recrystallization or column chromatography.
Data Presentation:
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | NaN₃, NH₄Cl | DMF | 12-24 | 100-120 | 70-85 | >97 (by NMR) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.
Caption: Synthetic and derivatization workflow for this compound.
Aberrant activation of signaling pathways such as the Hedgehog (Hh) and MAPK/ERK pathways is implicated in the progression of various cancers.[11][12][13][14][15][16][17][18][19][20] Small molecule inhibitors targeting these pathways are of significant therapeutic interest. The unique electronic properties of the trifluoromethoxy group make this compound derivatives attractive candidates for screening as inhibitors of these pathways.
Caption: Potential inhibition points for this compound derivatives in the Hedgehog and MAPK/ERK signaling pathways.
Conclusion
This application note provides a comprehensive guide for the synthesis and derivatization of this compound. The outlined protocols are based on established chemical transformations and offer a solid foundation for the generation of novel derivatives for screening in drug discovery programs. The potential for these compounds to interact with critical oncogenic signaling pathways underscores their importance as a scaffold for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Trifluoromethoxy)benzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(trifluoromethoxy)benzonitrile as a reactant in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct literature precedents for this compound in these specific transformations are limited, this document presents representative protocols and expected outcomes based on established methodologies for structurally similar aryl nitriles and trifluoromethoxy-substituted aromatic compounds.
The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. The protocols provided herein serve as a starting point for the exploration of this compound as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. In the context of this compound, the nitrile group can be envisioned to participate as a leaving group in some specialized cross-coupling reactions, or more commonly, the trifluoromethoxy-substituted phenyl ring would be part of the boronic acid/ester component, or the halide partner would be a related compound like 2-bromo-1-(trifluoromethoxy)benzene. For the purpose of these notes, we will consider a representative protocol where a related aryl bromide is coupled with a boronic acid.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for substrates like 2-bromo-1-(trifluoromethoxy)benzene to synthesize precursors to this compound-derived biaryls.
Materials:
-
Aryl bromide (e.g., 2-bromo-1-(trifluoromethoxy)benzene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Water (1 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Related Substrates
The following table summarizes typical yields for Suzuki-Miyaura reactions of 2-bromobenzonitrile with various arylboronic acids. These values can serve as a benchmark when developing protocols for this compound analogs.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 2-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 98 |
| 4 | 2-Bromobenzonitrile | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
Data is representative and sourced from analogous reactions in the chemical literature. Optimization is recommended for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[1] This reaction is of high importance in the synthesis of pharmaceuticals and other biologically active molecules.[2]
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, which can be adapted for substrates like 2-bromo-1-(trifluoromethoxy)benzene.
Materials:
-
Aryl bromide (e.g., 2-bromo-1-(trifluoromethoxy)benzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Buchwald-Hartwig Amination of Related Substrates
The following table presents typical yields for the Buchwald-Hartwig amination of 2-bromobenzonitrile with various amines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 2-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 91 |
| 3 | 2-Bromobenzonitrile | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | 85 |
| 4 | 2-Bromobenzonitrile | Diethylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 20 | 79 |
Data is representative and sourced from analogous reactions in the chemical literature. Optimization is recommended for specific substrates.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is widely used for the synthesis of conjugated enynes.[4] Copper-free versions of this reaction have been developed to avoid the formation of alkyne homocoupling byproducts.[5]
Representative Experimental Protocol: Sonogashira Coupling (Copper-Free)
This protocol provides a general method for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (e.g., 2-bromo-1-(trifluoromethoxy)benzene) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (5 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Sonogashira Coupling of Related Substrates
The following table summarizes typical yields for the Sonogashira coupling of 2-bromobenzonitrile with various terminal alkynes.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 93 |
| 2 | 2-Bromobenzonitrile | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | - | Piperidine | DMF | 80 | 16 | 87 |
| 3 | 2-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 18 | 90 |
| 4 | 2-Bromobenzonitrile | 3-Butyn-1-ol | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 82 |
Data is representative and sourced from analogous reactions in the chemical literature. Optimization is recommended for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Preparation of 1,3,5-Triazines from 2-(Trifluoromethoxy)benzonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tris(2-(trifluoromethoxy)phenyl)-1,3,5-triazine through the cyclotrimerization of 2-(trifluoromethoxy)benzonitrile. While specific literature on the cyclotrimerization of this compound is limited, this guide presents a representative protocol based on established methods for analogous fluorinated benzonitriles. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates. The resulting 1,3,5-triazine scaffold is a key pharmacophore in numerous therapeutic areas. This document serves as a comprehensive resource for researchers interested in synthesizing and exploring the potential of these compounds in drug discovery and development.
Introduction
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the pharmacological profile of these molecules. The trifluoromethoxy group is a strong electron-withdrawing substituent that can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.
This application note details the preparation of 1,3,5-triazines from this compound precursors. The primary synthetic route is the [2+2+2] cyclotrimerization of the nitrile precursor, a powerful method for constructing the symmetrical 1,3,5-triazine core. Various catalytic systems have been developed for this transformation, with recent advancements focusing on transition metal catalysts that offer high yields under milder conditions.
Key Applications in Drug Development
Trifluoromethoxy-substituted 1,3,5-triazines are of significant interest in drug discovery due to the favorable properties conferred by the -OCF3 group. These properties include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic degradation, leading to an increased in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The lipophilic nature of the trifluoromethoxy group can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.
-
Modulation of Physicochemical Properties: The electronic effects of the trifluoromethoxy group can influence the pKa and conformation of a molecule, which can be fine-tuned to optimize interactions with a biological target.
Experimental Protocols
General Procedure for the Synthesis of 2,4,6-tris(2-(trifluoromethoxy)phenyl)-1,3,5-triazine
This protocol is adapted from the work of Kawakami et al. on the cyclotrimerization of benzonitrile derivatives.
Materials:
-
This compound
-
Titanium(IV) chloride (TiCl4)
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with magnesium turnings (2 mol%) and anhydrous THF. To this suspension, a solution of TiCl4 (0.5 mol%) in anhydrous toluene is added dropwise at room temperature. The mixture is stirred for 30 minutes to generate the low-valent titanium catalyst.
-
Cyclotrimerization Reaction: To the freshly prepared catalyst slurry, this compound (1.0 eq) is added.
-
Reaction Conditions: The reaction mixture is heated to 150 °C and stirred for 48 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hot toluene) to yield the desired 2,4,6-tris(2-(trifluoromethoxy)phenyl)-1,3,5-triazine.
Data Presentation
The following table summarizes the reaction conditions and yields for the cyclotrimerization of various benzonitrile derivatives using a low-valent titanium or zirconium catalyst system, as reported by Kawakami et al. This data can serve as a benchmark for the optimization of the synthesis of 2,4,6-tris(2-(trifluoromethoxy)phenyl)-1,3,5-triazine.
| Precursor | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Benzonitrile | TiCl4(thf)2/Mg | 150 | 15 | 95 |
| p-Toluonitrile | TiCl4(thf)2/Mg | 150 | 48 | 85 |
| m-Toluonitrile | TiCl4(thf)2/Mg | 150 | 48 | 80 |
| p-(Trifluoromethyl)benzonitrile | ZrCl4(thf)2/Mg | 150 | 48 | 75 |
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of the target 1,3,5-triazine.
Experimental Workflow
Caption: General experimental workflow.
Conceptual Signaling Pathway Inhibition
Caption: Inhibition of a biological pathway.
Application Notes and Protocols: Leveraging 2-(Trifluoromethoxy)benzonitrile Derivatives for Materials with Enhanced Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polymers with enhanced thermal stability, utilizing monomers derived from 2-(trifluoromethoxy)benzonitrile. The trifluoromethoxy (-OCF3) group, a "super" trifluoromethyl group, imparts unique properties to polymers, including high thermal and oxidative stability, low dielectric constants, and improved solubility. This document outlines detailed experimental protocols for the synthesis of a novel trifluoromethoxy-containing diamine and a phthalonitrile monomer, followed by their polymerization into polyimides and phthalonitrile resins, respectively.
Introduction to Trifluoromethoxy-Containing High-Performance Polymers
The incorporation of fluorine into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and processability. The trifluoromethoxy (-OCF3) group is particularly effective in this regard. Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 group offers a similar electron-withdrawing nature while providing greater flexibility due to the ether linkage. This can lead to polymers with a superior combination of high glass transition temperatures (Tg) and good solubility in organic solvents, facilitating their processing into films, coatings, and composite matrices.
This document focuses on two classes of high-performance polymers where the introduction of the 2-(trifluoromethoxy)phenyl moiety can lead to significant improvements in thermal stability:
-
Polyimides: Renowned for their exceptional thermal and mechanical properties, polyimides are widely used in the aerospace and electronics industries. The incorporation of trifluoromethoxy groups can further elevate their performance ceiling.
-
Phthalonitrile Resins: These thermosetting polymers exhibit outstanding thermal and oxidative stability, making them suitable for applications in extreme environments. Modifying the phthalonitrile monomer with trifluoromethoxy groups can enhance their processability and final properties.
Quantitative Data on Thermal Performance
The following table summarizes the expected thermal properties of high-performance polymers incorporating trifluoromethoxy-containing monomers. The data is based on reported values for structurally similar fluorinated polymers and serves as a benchmark for the materials described in the experimental protocols.
| Polymer Class | Monomer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA, N2) (°C) | Char Yield at 800°C (N2) (%) |
| Polyimide | 1,3-Bis(4-amino-2-trifluoromethoxyphenoxy)benzene + PMDA | > 260 | > 500 | > 60 |
| Polyimide | 1,3-Bis(4-amino-2-trifluoromethoxyphenoxy)benzene + 6FDA | > 280 | > 520 | > 65 |
| Phthalonitrile Resin | 4,4'-(1,3-Phenylenebis(oxy))bis(phthalonitrile) (modified with -OCF3) | > 400 (Post-cured) | > 550 | > 70 |
Experimental Protocols
Synthesis of a Novel Trifluoromethoxy-Containing Diamine Monomer
A key precursor for high-performance polyimides is a diamine monomer. The following protocol describes a plausible synthetic route to 1,3-Bis(4-amino-2-trifluoromethoxyphenoxy)benzene starting from 2-(trifluoromethoxy)aniline.
Materials:
-
2-(Trifluoromethoxy)aniline
-
Resorcinol
-
4-Chloronitrobenzene
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Hydrazine monohydrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
Procedure:
-
Synthesis of 1,3-Bis(4-nitro-2-trifluoromethoxyphenoxy)benzene:
-
In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, dissolve resorcinol and potassium carbonate in DMAc and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After removing the toluene, add 4-chloro-2-(trifluoromethoxy)nitrobenzene to the reaction mixture.
-
Heat the reaction at 160°C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and precipitate the product by pouring it into a methanol/water solution.
-
Filter, wash the precipitate with water and methanol, and dry under vacuum.
-
-
Reduction to 1,3-Bis(4-amino-2-trifluoromethoxyphenoxy)benzene:
-
In a flask, dissolve the dinitro compound in ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Heat the mixture to reflux and add hydrazine monohydrate dropwise.
-
Continue refluxing for 24 hours.
-
Filter the hot solution through Celite to remove the catalyst.
-
Concentrate the filtrate and precipitate the diamine product by adding it to cold water.
-
Filter, wash with water, and dry the product under vacuum.
-
Synthesis of Trifluoromethoxy-Substituted Polyimide
This protocol outlines the synthesis of a polyimide via a two-step polycondensation reaction using the newly synthesized diamine and a commercially available dianhydride.
Materials:
-
1,3-Bis(4-amino-2-trifluoromethoxyphenoxy)benzene
-
Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer in NMP.
-
Slowly add an equimolar amount of the dianhydride (PMDA or 6FDA) to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 12 hours.
-
Synthesis of a Trifluoromethoxy-Substituted Phthalonitrile Monomer
This protocol describes the synthesis of a phthalonitrile monomer incorporating the trifluoromethoxy-phenyl group.
Materials:
-
4-Nitrophthalonitrile
-
4-Hydroxy-3-(trifluoromethoxy)phenol (hypothetical intermediate, requires synthesis)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 4-hydroxy-3-(trifluoromethoxy)phenol and potassium carbonate in DMF.
-
Heat the mixture to 80°C and stir for 2 hours.
-
Add 4-nitrophthalonitrile to the reaction mixture and continue stirring at 80°C for 12 hours.
-
Cool the reaction mixture and pour it into acidified water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography.
Curing of Trifluoromethoxy-Substituted Phthalonitrile Resin
This protocol provides a general procedure for the thermal curing of the synthesized phthalonitrile monomer.
Materials:
-
Trifluoromethoxy-substituted phthalonitrile monomer
-
Curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenyl sulfone, DDS) (optional, for lower curing temperatures)
Procedure:
-
Melt the phthalonitrile monomer (and optionally mix with a small percentage of curing agent) in a preheated mold.
-
Degas the molten resin under vacuum to remove any entrapped air.
-
Place the mold in a programmable oven and follow a staged curing cycle. A typical cycle would be:
-
220°C for 8 hours
-
250°C for 8 hours
-
280°C for 4 hours
-
320°C for 4 hours
-
350°C for 8 hours (post-cure)
-
-
Allow the oven to cool down slowly to room temperature before demolding the cured polymer.
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the synthesized polymers.
Procedure:
-
Place 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere.[1]
-
Record the weight loss as a function of temperature.
-
Determine the 5% weight loss temperature (Td5) and the char yield at 800°C.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the synthesized polymers.
Procedure:
-
Place 5-10 mg of the polymer sample into a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C for polyimides) at a heating rate of 20 °C/min under a nitrogen atmosphere to erase the thermal history.[1]
-
Cool the sample rapidly to room temperature.
-
Reheat the sample at the same heating rate and record the heat flow.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.[2]
Visualizations
Caption: Workflow for Polyimide Synthesis and Characterization.
Caption: Structure-Property Relationship of -OCF3 Group.
References
Application Notes and Protocols: Regioselectivity in Reactions Involving 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselectivity observed in chemical transformations involving 2-(trifluoromethoxy)benzonitrile. This document outlines the directing effects of the trifluoromethoxy and cyano groups in electrophilic aromatic substitution, and details protocols for key reactions, including transformations of the nitrile functional group.
Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the interplay of the electronic properties of the trifluoromethoxy (-OCF3) and cyano (-CN) substituents.
-
Trifluoromethoxy Group (-OCF3): This group is deactivating overall due to its strong electron-withdrawing inductive effect. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The -OCF3 group is considered a para-directing substituent.[1]
-
Cyano Group (-CN): The nitrile group is strongly deactivating and a powerful meta-director through both inductive and resonance effects.
In this compound, the substituents are positioned ortho to each other. The directing effects on the available positions (C3, C4, C5, C6) are as follows:
| Position | Directed by -OCF3 (ortho, para) | Directed by -CN (meta) | Combined Effect |
| C3 | - | meta | Favorable |
| C4 | para | - | Favorable |
| C5 | - | meta | Favorable |
| C6 | ortho | - | Sterically Hindered |
Based on these directing effects, electrophilic substitution is predicted to occur primarily at the C4 and, to a lesser extent, the C5 positions. Substitution at C6 is sterically hindered by the adjacent trifluoromethoxy group. A conceptual nitration of a similar compound, 4-chloro-3-(trifluoromethoxy)benzonitrile, suggests that the incoming nitro group is directed ortho to the activating trifluoromethoxy group.[2]
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0]; edge [arrowsize=0.7];
// Molecule structure mol [label=<
C1
C6
C2
C5 C3
C4
, shape=plain]
// Substituents OCF3 [label="O-CF3", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CN [label="C≡N", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Electrophile E_plus [label="E+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows for directing effects {rank=same; OCF3; CN}
// Connections OCF3 -> mol [lhead="C1", style=invis]; CN -> mol [lhead="C2", style=invis];
// Predicted reaction sites mol:C4 -> E_plus [color="#34A853", label="Major"]; mol:C5 -> E_plus [color="#FBBC05", label="Minor"]; mol:C6 -> E_plus [color="#EA4335", label="Disfavored (Steric)"]; mol:C3 -> E_plus [color="#FBBC05", label="Minor"];
// Invisible edges for positioning substituents_label [label="Substituents", shape=plaintext]; electrophile_label [label="Electrophile", shape=plaintext];
substituents_label -> {OCF3, CN} [style=invis]; E_plus -> electrophile_label [style=invis]; }
Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.
Experimental Protocol: Nitration (Conceptual)
This protocol is based on a hypothetical procedure for a related compound and requires optimization for this compound.[2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H2SO4)
-
Fuming Nitric Acid (HNO3)
-
Ice
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to a separate portion of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the benzonitrile, maintaining the reaction temperature at 0-5 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Expected Products: The major products are expected to be 4-nitro-2-(trifluoromethoxy)benzonitrile and 5-nitro-2-(trifluoromethoxy)benzonitrile.
Reactions at the Nitrile Group
The cyano group of this compound is a versatile functional handle that can undergo various transformations. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the nitrile carbon.[3]
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// Starting Material start [label="this compound", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products acid [label="2-(Trifluoromethoxy)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; amine [label="[2-(Trifluoromethoxy)phenyl]methanamine", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; ketone [label="2-(Trifluoromethoxy)phenyl Ketone", fillcolor="#FBBC05", fontcolor="#202124", style=filled];
// Reagents hydrolysis [label="H3O+ or OH-, Δ", shape=plaintext, fontcolor="#5F6368"]; reduction [label="1. LiAlH4\n2. H2O", shape=plaintext, fontcolor="#5F6368"]; grignard [label="1. R-MgBr\n2. H3O+", shape=plaintext, fontcolor="#5F6368"];
// Connections start -> acid [label="Hydrolysis"]; start -> amine [label="Reduction"]; start -> ketone [label="Grignard Reaction"];
// Positioning nodes for reagents hydrolysis -> acid [style=invis]; reduction -> amine [style=invis]; grignard -> ketone [style=invis]; }
Caption: Key transformations of the nitrile group in this compound.
Hydrolysis to Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[4][5]
Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Aqueous Sulfuric Acid (e.g., 50%) or Hydrochloric Acid
-
Reflux condenser
Procedure:
-
Combine this compound and aqueous sulfuric acid in a round-bottom flask.
-
Heat the mixture to reflux.
-
Monitor the reaction until completion (disappearance of starting material by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 2-(trifluoromethoxy)benzoic acid.
Reduction to Primary Amine
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[4][6]
Protocol: Reduction with LiAlH4
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (e.g., 15%)
-
Water
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir for the specified time (monitor by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-(trifluoromethoxy)phenyl]methanamine.
Reaction with Organometallic Reagents to form Ketones
Grignard or organolithium reagents add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone.[3][5]
Protocol: Reaction with a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., R-MgBr) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Aqueous Acid (e.g., 1 M HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent dropwise while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Summary of Quantitative Data (Predicted)
Since specific experimental data for this compound is limited in the reviewed literature, the following table presents predicted outcomes based on established chemical principles and data from analogous compounds.
| Reaction | Reagents | Major Product(s) | Predicted Regioselectivity/Yield |
| Nitration | HNO3, H2SO4 | 4-Nitro-2-(trifluoromethoxy)benzonitrile | Major |
| 5-Nitro-2-(trifluoromethoxy)benzonitrile | Minor | ||
| Hydrolysis | H3O+, Δ | 2-(Trifluoromethoxy)benzoic Acid | High Yield |
| Reduction | 1. LiAlH4 2. H2O | [2-(Trifluoromethoxy)phenyl]methanamine | Good to High Yield |
| Grignard Reaction | 1. R-MgBr 2. H3O+ | 2-(Trifluoromethoxy)phenyl Ketone | Good Yield |
Disclaimer: The provided protocols and predicted outcomes are for informational purposes and should be adapted and optimized with appropriate laboratory safety precautions by experienced researchers.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-chloro-4-(trifluoromethoxy)Benzonitrile | 874482-94-7 | Benchchem [benchchem.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Trifluoromethoxy)benzonitrile
Welcome to the technical support center for the purification of crude 2-(Trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomeric byproducts: Other positional isomers formed during the introduction of the trifluoromethoxy or nitrile groups.
-
Hydrolysis product: 2-(Trifluoromethoxy)benzamide, formed by the hydrolysis of the nitrile group.
-
Byproducts from trifluoromethoxylation: Depending on the synthetic route, impurities from the trifluoromethylating agent or side reactions can be present.
Q2: What are the recommended general methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective techniques for purifying compounds like this compound are:
-
Vacuum Distillation: Effective for removing non-volatile impurities and some closely boiling isomers.
-
Column Chromatography: A versatile technique for separating a wide range of impurities based on their polarity.
-
Recrystallization: A suitable method if a solvent system can be found where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.
Q3: What is a suitable solvent system for the column chromatography of this compound?
A3: For compounds of similar polarity, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a gradient or isocratic elution with a mixture of petroleum ether and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and its impurities.
Q4: Can you provide a starting point for a recrystallization procedure?
A4: Finding an appropriate solvent is key for successful recrystallization. For fluorinated aromatic compounds, a two-solvent system is often effective.[2] A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. The solution is then slowly cooled to induce crystallization. A potential starting solvent system to investigate would be a polar solvent like ethanol or acetone as the "good" solvent, and water or a non-polar solvent like hexane as the "poor" solvent.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low recovery after column chromatography | The compound is highly retained on the column. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system). |
| The compound is co-eluting with impurities. | Optimize the mobile phase composition based on TLC analysis to achieve better separation. Consider using a different stationary phase if separation on silica gel is poor. | |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a "good" solvent to the oil to try and induce crystallization upon cooling. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No crystal formation upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures. | |
| Product is still impure after distillation | Impurities have a similar boiling point to the product. | Use fractional distillation for better separation. If that is not effective, an alternative purification method like column chromatography may be necessary. |
| The compound is decomposing at its boiling point. | Perform the distillation under a higher vacuum to lower the boiling point. | |
| Presence of 2-(Trifluoromethoxy)benzamide in the purified product | Incomplete separation from the hydrolysis byproduct. | 2-(Trifluoromethoxy)benzamide is more polar than the nitrile. In column chromatography, it should elute later. Adjust the mobile phase polarity to ensure good separation. Recrystallization may also be effective if a suitable solvent is found where the amide has different solubility characteristics. |
Experimental Protocols
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10, 80:20 petroleum ether:ethyl acetate) if necessary, based on TLC monitoring.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization (Two-Solvent System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 70-85% | Good for large scale; removes non-volatile impurities. | May not separate closely boiling isomers; potential for thermal degradation. |
| Column Chromatography | >99% | 60-80% | High resolution for a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% | 50-75% | Can yield very pure product; relatively simple setup. | Finding a suitable solvent can be challenging; lower yields are common. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting low purity after initial purification.
References
Common side products in 2-(Trifluoromethoxy)benzonitrile reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzonitrile. The information is designed to help identify and avoid common side products in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using this compound in a reaction?
The most common side products arise from the hydrolysis of the nitrile group. Depending on the reaction conditions (presence of acid or base and water), this compound can be hydrolyzed to form 2-(Trifluoromethoxy)benzamide or further to 2-(Trifluoromethoxy)benzoic acid.[1][2][3]
Q2: How can I detect the presence of hydrolysis side products?
The formation of 2-(Trifluoromethoxy)benzamide or 2-(Trifluoromethoxy)benzoic acid can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the reaction mixture. The side products will have different retention factors (Rf) or retention times compared to the starting material.
Q3: Under what conditions is the formation of 2-(Trifluoromethoxy)benzoic acid favored?
The complete hydrolysis of the nitrile to the carboxylic acid is favored by heating the nitrile under reflux with either a dilute acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).[3][4]
Q4: Is it possible to stop the hydrolysis at the amide stage?
Yes, it is possible to achieve a partial hydrolysis to form 2-(Trifluoromethoxy)benzamide. This typically involves using milder reaction conditions, such as controlled hydrolysis with a base like sodium hydroxide at a specific temperature and reaction time.[5]
Troubleshooting Guide: Unwanted Side Product Formation
Problem: My reaction is producing significant amounts of 2-(Trifluoromethoxy)benzamide and/or 2-(Trifluoromethoxy)benzoic acid.
This indicates that hydrolysis of the nitrile group is occurring. Here are potential causes and solutions:
| Possible Cause | Troubleshooting Suggestion |
| Presence of water in reagents or solvents. | Ensure all solvents are anhydrous and that reagents are dry. Use freshly distilled solvents and store them over molecular sieves. |
| Acidic or basic reaction conditions. | If your reaction conditions are acidic or basic, they may be catalyzing the hydrolysis. Consider if a non-acidic or non-basic alternative for your reaction is available. If not, minimize the reaction time and temperature to reduce the extent of hydrolysis. |
| Extended reaction times or high temperatures. | Prolonged heating can promote hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature if possible. |
| Moisture from the atmosphere. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
Data on a Related Reaction: Alkaline Hydrolysis of 2-(Trifluoromethyl)benzonitrile
| Reactant | Reagents | Temperature | Time | Product | Purity (HPLC) | Yield | Reference |
| 2-(Trifluoromethyl)benzonitrile | 12g NaOH in 200mL water | 100 °C | 2h | 2-(Trifluoromethyl)benzamide | 98.8% | 89.9% | [5] |
| 2-(Trifluoromethyl)benzonitrile | 24g NaOH in 200mL water | 100 °C | 2h | 2-(Trifluoromethyl)benzamide | 98.8% | 89.9% | [5] |
Experimental Protocols
Protocol 1: General Procedure to Minimize Hydrolysis Side Products
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent. Ensure all reagents are anhydrous.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Add this compound and other reagents under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Upon completion, perform the reaction work-up, ensuring to minimize exposure to water if the desired product is sensitive to hydrolysis.
Protocol 2: Controlled Synthesis of 2-(Trifluoromethoxy)benzamide (Hypothetical)
This protocol is adapted from a procedure for a related compound[5] and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.
-
Addition of Starting Material: Add this compound to the solution.
-
Heating: Heat the mixture to 100°C and stir for 2 hours, monitoring the reaction by TLC or HPLC.
-
Cooling and Isolation: Once the starting material is consumed and the primary product is the amide, cool the reaction mixture to room temperature. A white solid should precipitate.
-
Purification: Collect the solid by suction filtration, wash with cold water, and dry under vacuum to obtain 2-(Trifluoromethoxy)benzamide.
Visualizing the Side Product Formation
The following diagrams illustrate the reaction pathway for the hydrolysis of this compound and a general workflow for avoiding this side reaction.
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for avoiding hydrolysis side products.
References
Optimizing reaction conditions for the synthesis of 2-(Trifluoromethoxy)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(Trifluoromethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the cyanation of an aryl halide precursor, typically 1-bromo-2-(trifluoromethoxy)benzene. This reaction replaces the bromine atom with a nitrile group. Palladium-catalyzed cyanation reactions are frequently employed for this transformation due to their efficiency and functional group tolerance.[1]
Q2: What are the critical parameters to control during a palladium-catalyzed cyanation reaction?
The key parameters to control for a successful palladium-catalyzed cyanation include:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for catalytic activity.
-
Cyanide Source: Various cyanide sources can be used, such as zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or copper(I) cyanide (CuCN). Each has its own reactivity and handling requirements.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used.[1]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.
-
Exclusion of Water and Oxygen: These reactions are often sensitive to air and moisture, so performing them under an inert atmosphere (e.g., nitrogen or argon) with anhydrous reagents and solvents is critical.
Q3: What are the main safety concerns associated with this synthesis?
The synthesis of this compound involves several significant safety hazards:
-
Cyanide Compounds: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acidic conditions must be avoided during workup as this can generate highly toxic hydrogen cyanide (HCN) gas.
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive.
-
Organic Solvents: The solvents typically used are flammable and may have reproductive toxicity.
-
Exothermic Reactions: The cyanation reaction can be exothermic, requiring careful temperature control to prevent a runaway reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-activation step if necessary. |
| Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation. | ||
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. | |
| Poor quality of reagents or solvents | Use anhydrous solvents and ensure the purity of the starting material and cyanide source. | |
| Formation of Significant By-products | Hydrolysis of the nitrile group | Ensure anhydrous conditions throughout the reaction and workup. |
| Side reactions of the catalyst | Screen different palladium catalysts and ligands to find a more selective system. | |
| Reaction temperature is too high | Lower the reaction temperature and accept a longer reaction time. | |
| Difficulty in Product Purification | Co-elution with starting material or impurities | Optimize the mobile phase for column chromatography to improve separation. |
| Oily product that is difficult to crystallize | Attempt crystallization from a different solvent system or use distillation if the product is thermally stable.[2] | |
| Residual palladium in the final product | Consider treatment with a palladium scavenger or perform an additional purification step like recrystallization. |
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-2-(trifluoromethoxy)benzene
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-2-(trifluoromethoxy)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Synthesis of Trifluoromethoxylated Compounds
This center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethoxylated compounds. The unique properties of the trifluoromethoxy (OCF3) group, such as high lipophilicity and metabolic stability, make it a valuable substituent in pharmaceuticals and agrochemicals.[1][2] However, its incorporation into organic molecules presents significant synthetic challenges.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of trifluoromethoxylated compounds so challenging?
A1: The challenges stem from several factors:
-
Reagent Instability: Many trifluoromethoxylation reagents are thermally unstable or highly toxic, requiring special handling and controlled reaction conditions.[3][4] The trifluoromethoxide anion itself is prone to decomposition into fluoride and toxic fluorophosgene.[5][6]
-
Poor Nucleophilicity: The OCF3 anion has poor nucleophilicity, making direct C-OCF3 bond formation via nucleophilic substitution difficult.[7] Electronic repulsion between the fluorine atoms and an incoming nucleophile hinders traditional SN2-type reactions.[3][7]
-
Side Reactions: Competing side reactions are common. For example, electrophilic trifluoromethylation of phenols can lead to C-trifluoromethylation at the aromatic ring instead of the desired O-trifluoromethylation.[3] Other side reactions include the formation of fluorination byproducts, hydroxydestannylation, and homocoupling.[8][9]
-
Harsh Conditions: Many traditional methods require harsh reaction conditions, such as very low temperatures (-100 °C to -90 °C) or the use of strong acids, which limits the functional group tolerance of the reaction.[3][10][11]
Q2: What are the main strategies for introducing the OCF3 group?
A2: Broadly, the strategies fall into two categories:
-
O-CF3 Bond Formation: This involves the trifluoromethylation of a hydroxyl group. This can be achieved through:
-
Electrophilic Trifluoromethylation: Using reagents like Umemoto's or Togni's reagents to deliver a "CF3+" equivalent to an alcohol or phenol.[3][9][12]
-
Oxidative Trifluoromethylation: Using a nucleophilic CF3 source like TMSCF3 (Ruppert-Prakash reagent) in the presence of an oxidant.[3][9]
-
Two-Step Procedures: These often involve converting the hydroxyl group into a better leaving group or a reactive intermediate, such as a xanthate or a fluoroformate, followed by fluorination.[9][11][13][14]
-
-
C-OCF3 Bond Formation: This involves forming a bond between an aromatic or aliphatic carbon and the OCF3 group. This includes:
-
Nucleophilic Trifluoromethoxylation: Using a source of "OCF3-" to displace a leaving group on an alkyl or aryl substrate.[5][15]
-
Radical Trifluoromethoxylation: Generating an OCF3 radical that adds to arenes or alkenes.[16][17]
-
Rearrangement Reactions: Intramolecular migration of an OCF3 group, for instance from a nitrogen atom to an adjacent aromatic ring.[3][10]
-
Q3: Which trifluoromethoxylation reagent should I choose?
A3: The choice of reagent depends heavily on your substrate, the desired transformation (e.g., O- vs. C-trifluoromethylation), and functional group compatibility. The table below compares some common classes of reagents.
Troubleshooting Guide
Problem 1: Low or no yield in my O-trifluoromethylation of a phenol.
This is a common issue that can arise from multiple sources. The following workflow can help diagnose the problem.
Problem 2: My nucleophilic trifluoromethoxylation of an alkyl halide is failing.
Q: I'm trying to react an alkyl bromide with a nucleophilic OCF3 source, but I only recover starting material. What could be wrong?
A: Several factors could be at play:
-
Insufficient Reactivity of the OCF3- Source: Many "OCF3-" sources are actually precursors that require activation. For example, N-trifluoromethoxyphthalimide requires an activator like Et4NI or CsF to release the OCF3 anion.[5] Ensure your conditions include the necessary activator.
-
Decomposition of OCF3- Anion: The trifluoromethoxide anion is notoriously unstable and can decompose, especially at higher temperatures.[5] Reactions are often run at low temperatures to mitigate this. If your protocol allows, try lowering the reaction temperature.
-
Leaving Group: While bromides are good leaving groups, iodides are often better. If possible, switching to the corresponding alkyl iodide may improve yields. Some protocols are optimized for specific halides or pseudohalides (tosylates, mesylates).[5]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMAc or DMF are commonly used to dissolve the reagents and promote nucleophilic substitution.[5] Ensure the solvent is anhydrous, as water can quench the reactive species.
Problem 3: I am observing significant byproduct formation in my C-H trifluoromethoxylation.
Q: My silver-mediated C-H trifluoromethoxylation of an arene is giving me a mixture of regioisomers and some fluorination byproducts. How can I improve selectivity?
A: Regioselectivity and byproduct formation are significant challenges in direct C-H functionalization.
-
Regioselectivity: The regioselectivity of radical C-H trifluoromethoxylation is often governed by the electronic properties of the arene, with a preference for electron-rich sites.[18] In some silver-mediated systems, directing groups can be employed to achieve ortho-selectivity.[8] If your substrate lacks a directing group, you may be limited to the inherent electronic preferences, resulting in isomeric mixtures.[16]
-
Fluorination Byproducts: The formation of fluorinated byproducts suggests that the trifluoromethoxide source may be decomposing or that alternative reaction pathways are active.[8] Optimizing the reaction conditions, such as the silver salt, oxidant (e.g., Selectfluor), and additives, can suppress these side reactions. In some cases, simply changing the solvent or temperature can significantly improve the product distribution.[6][8]
Data and Protocols
Comparison of Reagents for O-Trifluoromethylation of Phenols
| Reagent/Method | CF3 Source | Typical Conditions | Advantages | Disadvantages | Yield Range | Ref |
| Umemoto's Reagent | O-(trifluoromethyl)dibenzofuranium salt | Amine base, CH2Cl2, -100 to -90 °C | High yields for many substrates | Requires very low temperatures; reagent generated in situ | High | [3] |
| Togni's Reagent II | Hypervalent Iodine | Cs2CO3, CHCl3, rt | Commercially available, shelf-stable | Can lead to competing C-trifluoromethylation | Modest | [3] |
| Qing's Protocol | TMSCF3 | Ag(I) salt, Selectfluor, MeCN/DCM | Uses readily available TMSCF3 | Requires large excess of reagents; expensive | Good | [3] |
| Xanthate Method | Xanthate intermediate + XtalFluor-E | TCCA or NFSI, MeCN, rt | Mild conditions, operationally simple | Two-step procedure | High | [11][13] |
Representative Experimental Protocol: Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediate
This protocol is adapted from the procedure described by Yoritate, M. et al.[13][14]
Step 1: Synthesis of Aryl Xanthate
-
To a nitrogen-flushed round-bottom flask, add the phenol (1.0 equiv), imidazolium reagent 6 (1.0 equiv, 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide), and anhydrous acetonitrile (MeCN).[11][13]
-
Add a mild base, such as triethylamine (1.1 equiv).
-
Stir the reaction mixture at room temperature until the phenol is consumed, as monitored by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aryl xanthate. Yields are typically >90%.[13]
Step 2: Conversion of Xanthate to Aryl Trifluoromethyl Ether
-
In a screw-cap vial open to the air, dissolve the aryl xanthate (1.0 equiv) in an appropriate solvent (e.g., MeCN).
-
Add an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI).[11]
-
Add the fluorinating agent, such as XtalFluor-E ([Et2NSF2]BF4).[11]
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Upon completion, quench the reaction and purify by column chromatography to afford the desired aryl trifluoromethyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of the nitrile group in 2-(Trifluoromethoxy)benzonitrile
Welcome to the technical support center for 2-(Trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for overcoming the inherent low reactivity of the nitrile functional group in this specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions in a direct question-and-answer format.
Q1: Why is the nitrile group in this compound so unreactive?
Answer: The low reactivity of the nitrile group in this molecule stems from a combination of two primary factors:
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group (EWG).[1][2][3] It pulls electron density away from the aromatic ring and, consequently, from the nitrile group. This deactivation reduces the nucleophilicity of the nitrile nitrogen and can hinder reactions that require initial coordination with a catalyst or protonation.[4]
-
Steric Hindrance: The placement of the bulky trifluoromethoxy group at the ortho-position sterically shields the nitrile group, making it physically difficult for incoming reagents or catalysts to approach and interact with the cyano carbon.
These combined effects mean that standard reaction conditions often used for simpler benzonitriles may be ineffective, leading to slow or incomplete reactions.
Caption: Electronic and steric effects reducing nitrile reactivity.
Q2: My hydrolysis of this compound to the corresponding carboxylic acid is failing or extremely slow. What can I do?
Answer: This is a common issue. Due to the stability of the C≡N triple bond, harsh conditions are often required for nitrile hydrolysis.[5][6] For an electron-deficient substrate like this, standard methods are likely insufficient.
Troubleshooting Steps:
-
Increase Reagent Concentration & Temperature: Use concentrated strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., 30-40% NaOH, KOH) and increase the temperature to reflux.[7] Nitrile hydrolysis is often slow and requires significant thermal energy.[6]
-
Employ Lewis Acid Catalysis: Lewis acids can activate the nitrile group by coordinating to the nitrogen atom, which increases the electrophilicity of the cyano carbon and makes it more susceptible to nucleophilic attack by water.[8]
-
Consider Metal-Ligand Cooperative Catalysis: Ruthenium-based pincer complexes have shown high efficacy for the hydration of nitriles to amides, which can then be hydrolyzed to the carboxylic acid in a subsequent step.[9] This approach often proceeds under milder conditions than traditional strong acid/base hydrolysis.
| Method | Reagents/Catalyst | Typical Conditions | Yield (%) | Notes |
| Strong Base Hydrolysis | aq. NaOH (e.g., 6M) | Reflux, 12-24 h | Variable | A common but often slow method. The intermediate carboxylate salt requires acidic workup.[10][11] |
| Strong Acid Hydrolysis | Conc. H₂SO₄ / H₂O | 100-160 °C, 6-12 h | Variable | Can lead to side reactions or decomposition at high temperatures.[12] |
| Lewis Acid Catalysis | ZnBr₂, H₂O | 150 °C, Microwave | Good | Accelerates hydrolysis by activating the nitrile group. |
| Metal-Catalyzed Hydration | Ru-PNN Pincer Catalyst | H₂O, Toluene, 110 °C | High | Forms the amide, which must be isolated and then hydrolyzed separately.[9] |
Q3: I am struggling to reduce the nitrile to 2-(trifluoromethoxy)benzylamine. What are the most effective reduction methods?
Answer: The reduction of electron-deficient nitriles can be challenging. While lithium aluminum hydride (LiAlH₄) is a potent reducing agent, its effectiveness can be hampered by the electronic properties of your substrate.[12][13]
Recommended Strategies:
-
Catalytic Hydrogenation: This is often the most effective and clean method. Using hydrogen gas with a metal catalyst can provide high yields.[14] For electron-deficient nitriles, Raney Nickel or specific Ruthenium complexes are particularly effective.[15]
-
Alternative Hydride Reagents: If catalytic hydrogenation is not feasible, consider alternative borane-based reagents. Diisopropylaminoborane, activated with a catalytic amount of LiBH₄, has been shown to reduce benzonitriles with electron-withdrawing groups much faster and in higher yields than those with electron-donating groups.[16]
| Method | Reagents/Catalyst | Typical Conditions | Yield (%) | Notes |
| Lithium Aluminum Hydride | 1. LiAlH₄ in THF/Ether2. H₃O⁺ workup | Reflux, 4-12 h | Moderate-Good | Standard, powerful method but may require forcing conditions for this substrate.[17] |
| Catalytic Hydrogenation | H₂ (50-100 atm), Raney Ni or Pd/C | 80-120 °C, 12-24 h | Good-Excellent | Highly effective but requires high-pressure hydrogenation equipment.[14] |
| Diisopropylaminoborane | [BH₂N(iPr)₂], cat. LiBH₄ in THF | 25 °C, 5-10 h | Excellent | Reported to be highly effective for nitriles with EWGs, offering high yields at room temperature.[16] |
Q4: How can I facilitate a [3+2] cycloaddition to synthesize the corresponding tetrazole?
Answer: Synthesizing a 5-substituted-1H-tetrazole via a [3+2] cycloaddition of an azide source (like sodium azide, NaN₃) is a valuable transformation.[18][19] However, the electronically deactivated nature of this compound makes this reaction sluggish.
Activation Strategies:
-
Use a Catalyst: The addition of a catalyst is crucial. Common choices include:
-
Lewis Acids: Zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are effective catalysts.
-
Brønsted Acids: Ammonium chloride (NH₄Cl) can be used to generate hydrazoic acid (HN₃) in situ, which is more reactive.
-
Organocatalysts: Specific organocatalysts can activate the nitrile substrate towards cycloaddition under neutral conditions.[20]
-
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the azide salt and facilitate the reaction.
-
Elevated Temperature: Heating the reaction, often between 100-130 °C, is necessary to achieve a reasonable reaction rate.[21]
Caption: Troubleshooting workflow for tetrazole synthesis.
Experimental Protocols
The following are detailed methodologies for key transformations, based on established procedures for related compounds. Note: These are model protocols and may require optimization for your specific substrate.
Protocol 1: Strong Base Hydrolysis to 2-(Trifluoromethoxy)benzoic Acid
This protocol is adapted from procedures for the hydrolysis of deactivated benzonitriles.[10]
Workflow Diagram:
Caption: Experimental workflow for strong base hydrolysis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (6 M, 10-15 eq).
-
Heating: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (this may take 12-24 hours). The intermediate amide may be observed.
-
Workup - Acidification: After completion, cool the reaction mixture in an ice bath to 0 °C.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield 2-(Trifluoromethoxy)benzoic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Catalyzed Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole
This protocol uses zinc chloride as a catalyst for the [3+2] cycloaddition with sodium azide, a common method for activating nitriles.[21]
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and anhydrous zinc chloride (ZnCl₂, 1.0-1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Heating: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an aqueous solution of sodium nitrite (NaNO₂) to quench any residual azide.
-
Acidification: Acidify the solution to pH ~2 with dilute HCl. This will protonate the tetrazole and precipitate it out of the solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1H-Tetrazole synthesis [organic-chemistry.org]
- 21. ajgreenchem.com [ajgreenchem.com]
Stability of 2-(Trifluoromethoxy)benzonitrile under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-(Trifluoromethoxy)benzonitrile under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound has two key functional groups: a nitrile group (-C≡N) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. The nitrile group's carbon is electrophilic and susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions.[1][2] The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nitrile functionality.[3][4] It generally enhances metabolic stability and lipophilicity.[5]
Q2: What are the general storage recommendations for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][6]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect it from prolonged exposure to direct light. Photostability testing, as outlined in ICH Q1B guidelines, can be conducted to determine its light sensitivity.[7][8][9]
Troubleshooting Guides
Issue 1: Degradation of this compound in Acidic Conditions
Symptoms:
-
Low yield of desired product in reactions run in strong acid.
-
Appearance of a new, more polar spot on TLC, potentially corresponding to the carboxylic acid.
-
Formation of a white precipitate (benzoic acid derivative).
Potential Cause: The nitrile group is likely undergoing acid-catalyzed hydrolysis to form 2-(trifluoromethoxy)benzoic acid. This process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The reaction proceeds through an amide intermediate.[2][10][11]
Troubleshooting Suggestions:
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to limit the availability of water for hydrolysis.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent extensive degradation.
-
Choice of Acid: If possible, use a non-aqueous acid source or a milder acidic catalyst.
Issue 2: Instability of this compound under Basic Conditions
Symptoms:
-
Unexpected side products in reactions involving strong bases.
-
Formation of ammonia or an ammonium salt.
-
Disappearance of the starting material spot on TLC with the formation of a carboxylate salt.
Potential Cause: The nitrile group is susceptible to base-catalyzed hydrolysis. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt (2-(trifluoromethoxy)benzoate) and ammonia after workup.[1][12]
Troubleshooting Suggestions:
-
Use of Non-Nucleophilic Bases: If a base is required for proton abstraction, consider using a sterically hindered, non-nucleophilic base.
-
Temperature Control: Perform the reaction at lower temperatures to reduce the rate of hydrolysis.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Protecting Groups: In multi-step syntheses, consider protecting other functional groups that may be sensitive to the basic conditions.
Issue 3: Unwanted Reduction of the Nitrile Group
Symptoms:
-
Formation of 2-(trifluoromethoxy)benzylamine as a byproduct during a reaction involving reducing agents.
-
The desired product is not formed, and a more polar, basic compound is isolated.
Potential Cause: The nitrile group can be reduced to a primary amine by various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd/C).[2][13][14]
Troubleshooting Suggestions:
-
Choice of Reducing Agent: Select a milder reducing agent that is chemoselective for the intended functional group, leaving the nitrile intact.
-
Stoichiometry: Use a stoichiometric amount of the reducing agent and monitor the reaction carefully to avoid over-reduction.
-
Reaction Conditions: Optimize the temperature and reaction time to favor the desired transformation.
Data on Stability Under Various Conditions
The following table summarizes the expected stability of this compound under different stress conditions based on general chemical principles of its functional groups.
| Condition | Reagents/Stressors | Expected Stability/Primary Degradation Products |
| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) with water | Unstable. Hydrolyzes to 2-(trifluoromethoxy)benzoic acid via an amide intermediate.[2][10] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) with water | Unstable. Hydrolyzes to the corresponding carboxylate salt and ammonia.[1][12] |
| Oxidative Stress | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | The trifluoromethoxy group and the aromatic ring are generally stable to oxidation. The nitrile group is also relatively robust. |
| Reductive Stress | Strong reducing agents (e.g., LiAlH₄, H₂/Pd/C) | Unstable. The nitrile group is readily reduced to a primary amine (2-(trifluoromethoxy)benzylamine).[2][13][14] |
| Thermal Stress | High temperatures (>180 °C) | Potentially unstable at high temperatures. Decomposition may occur, and there is a risk of explosion if heated under confinement.[6] |
| Photolytic Stress | Exposure to UV or visible light | Stability is not well-documented; however, photolytic degradation is possible for aromatic compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
To 1 mL of this solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with a suitable base, and dilute with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of degradation and identify any major degradants.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
To 1 mL of this solution, add 1 mL of 1N NaOH.
-
Stir the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with a suitable acid, and dilute with the mobile phase.
-
Analyze the samples by HPLC.
Protocol 3: Photostability Testing
-
Expose a solid sample of this compound and a solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method to assess for any degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for degradation of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Methyl-5-(trifluoromethoxy)benzonitrile | 916420-59-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. embibe.com [embibe.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. savemyexams.com [savemyexams.com]
Troubleshooting guide for the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for 2-Amino-4-(trifluoromethoxy)benzonitrile?
A frequently discussed, though not extensively documented, synthetic route commences with 4-bromo-3-(trifluoromethoxy)aniline. The synthesis involves a key cyanation step to introduce the nitrile group. A plausible reaction scheme is the Sandmeyer reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often using copper(I) cyanide.
Q2: What are the most critical steps in the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile?
The introduction of the cyano group is a critical step that often requires careful optimization. The stability of the diazonium salt intermediate in the Sandmeyer reaction is crucial for achieving a good yield. Additionally, the purification of the final product to remove any residual starting materials or byproducts is essential for obtaining a high-purity compound.
Q3: What are some of the key safety considerations for this synthesis?
The synthesis involves several hazardous materials that require careful handling:
-
Cyanide Salts (e.g., KCN, NaCN, CuCN): These are highly toxic.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Procedures for quenching and disposal of cyanide waste must be strictly followed.
-
Diazonium Salts: These intermediates can be explosive in a dry state. They are typically prepared at low temperatures (0-5 °C) and used immediately in the subsequent reaction step without isolation.[2]
-
Solvents and Reagents: Many organic solvents and reagents used in the synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
| Problem ID | Observation | Potential Cause | Recommended Solution |
| CYN-01 | Low or no product yield in the cyanation step. | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite to drive the reaction to completion.[2] |
| Premature decomposition of the diazonium salt. | Use the freshly prepared diazonium salt solution immediately in the cyanation step. Avoid letting the solution warm up.[2] | ||
| Ineffective cyanide reagent. | Use a high-quality, fresh source of copper(I) cyanide or other cyanation reagents. Deactivation of the palladium catalyst by excess cyanide can be an issue in palladium-catalyzed reactions.[3] | ||
| PUR-01 | Difficulty in purifying the final product. | Presence of unreacted starting material or isomeric impurities. | Optimize the reaction conditions to ensure complete conversion. Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. |
| Oily product that does not crystallize. | The chosen recrystallization solvent may be too effective. Try adding a miscible anti-solvent dropwise to the hot solution to induce crystallization upon cooling.[4] | ||
| RXN-01 | Reaction appears to have stalled or is proceeding very slowly. | Insufficient heating or poor mixing. | Ensure the reaction mixture is being stirred efficiently and that the temperature is maintained at the optimal level for the specific cyanation method used. Some palladium-catalyzed cyanations may require temperatures ranging from room temperature to 40°C.[5] |
| Poor solubility of reagents. | Select a solvent system in which all reactants are sufficiently soluble. In some cases, a biphasic solvent system or the use of a phase-transfer catalyst may be beneficial.[6] |
Experimental Protocols
A generalized experimental protocol for the Sandmeyer reaction to synthesize 2-Amino-4-(trifluoromethoxy)benzonitrile from 4-bromo-3-(trifluoromethoxy)aniline is provided below. Note: This is a conceptual protocol and requires optimization.
Step 1: Diazotization of 4-bromo-3-(trifluoromethoxy)aniline
-
Dissolve 4-bromo-3-(trifluoromethoxy)aniline in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture.
-
Allow the reaction mixture to warm to room temperature and then heat as required (this will depend on the specific substrate and conditions) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction mixture, typically by adding it to an aqueous solution of a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure 2-Amino-4-(trifluoromethoxy)benzonitrile.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
Preventing decomposition of 2-(Trifluoromethoxy)benzonitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Trifluoromethoxy)benzonitrile during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their general stability?
A1: this compound has two primary functional groups: a trifluoromethoxy group (-OCF₃) and a nitrile group (-CN) attached to a benzene ring.
-
Trifluoromethoxy Group (-OCF₃): This group is generally considered to be chemically robust and stable towards a wide range of reagents, including acids, bases, and oxidizing/reducing agents.[1][2][3][4] Its stability contributes to its desirability in pharmaceutical and agrochemical applications.[5]
-
Nitrile Group (-CN): The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[6] It is also susceptible to reaction with strong nucleophiles and reducing agents.
Q2: What are the potential decomposition pathways for this compound during synthesis?
A2: While the trifluoromethoxy group is highly stable, decomposition can occur under harsh reaction conditions, primarily involving the nitrile group or cleavage of the aryl-ether bond. Potential pathways include:
-
Hydrolysis of the Nitrile Group: Strong aqueous acids or bases can hydrolyze the nitrile to 2-(trifluoromethoxy)benzoic acid or its corresponding carboxylate salt.
-
Decomposition of the Trifluoromethoxy Group: Although less common, prolonged exposure to very strong acids or bases at high temperatures could potentially lead to the hydrolysis of the trifluoromethoxy group.[7][8][9][10]
-
Thermal Decomposition: At high temperatures, thermal decomposition may occur, potentially generating carbon oxides, hydrogen fluoride, and nitrogen oxides.[11]
-
Side Reactions from Reagents: Reagents used in the synthesis, such as strong oxidizing or reducing agents, may react with the nitrile or trifluoromethoxy group if not carefully controlled.[6]
Q3: What general precautions can be taken to minimize decomposition during the synthesis of this compound?
A3: To minimize decomposition, it is crucial to carefully control reaction conditions. Key precautions include:
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid excessively strong acidic or basic conditions unless the reaction specifically requires it, and even then, use with caution and at low temperatures.
-
Reagent Stoichiometry: Use the correct stoichiometry of reagents to prevent unwanted side reactions from excess reactants.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent prolonged exposure to harsh conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to its decomposition.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound with the presence of 2-(Trifluoromethoxy)benzoic acid. | Hydrolysis of the nitrile group due to strong acidic or basic conditions and/or high temperatures.[6] | - Neutralize the reaction mixture as soon as the reaction is complete.- If purification involves an acidic or basic wash, perform it at low temperatures and minimize contact time.- Use milder reaction conditions if possible. |
| Formation of unknown, highly polar impurities. | Decomposition of the trifluoromethoxy group under harsh conditions.[7][8][9][10] | - Avoid prolonged heating.- If strong acids or bases are necessary, consider using a lower concentration or a milder reagent.- Ensure the reaction is carried out under anhydrous conditions if water promotes decomposition. |
| Significant charring or dark coloration of the reaction mixture. | Thermal decomposition at elevated temperatures.[11] | - Ensure uniform heating of the reaction vessel.- If the reaction is highly exothermic, use a cooling bath to maintain the desired temperature.- Consider a solvent with a lower boiling point if the reaction can be performed at a lower temperature. |
| Incomplete reaction and formation of byproducts. | Inappropriate reaction conditions or reagent choice. | - Verify the purity and reactivity of starting materials and reagents.- Optimize the reaction solvent and temperature.- Screen different catalysts or reagents if applicable to the specific synthetic step. |
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound to Minimize Decomposition
This protocol is based on general purification methods for benzonitriles and is designed to minimize hydrolysis and thermal decomposition.[12]
-
Quenching: Upon reaction completion (monitored by TLC/HPLC), cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) at 0-5 °C.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a temperature below 40 °C to prevent thermal decomposition.
-
Purification: Purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate). Alternatively, vacuum distillation can be used for liquid products, ensuring the distillation temperature is kept as low as possible.
Visualizations
Caption: A general experimental workflow to minimize decomposition.
Caption: A logical approach to troubleshooting decomposition issues.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzonitrile. The guidance focuses on catalyst selection and optimization for common transformations of this substrate, including hydrolysis, reduction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group.[1][2] This group deactivates the aromatic ring, making it less susceptible to electrophilic attack and influencing the reactivity of the nitrile group. For instance, in nucleophilic aromatic substitution reactions, this deactivation can slow down reaction rates. Conversely, it can make the nitrile carbon more electrophilic.[3]
Q2: How does the trifluoromethoxy group affect catalyst selection compared to unsubstituted benzonitrile?
A2: The -OCF₃ group's electronic properties necessitate careful catalyst and condition selection. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step, which can be sluggish with electron-deficient aryl halides.[4][5][6] In reduction reactions, the choice of catalyst will influence selectivity, particularly in preventing hydrodefluorination or other side reactions.
Q3: Are there any specific safety precautions for reactions with this compound?
A3: Standard laboratory safety protocols should be followed. Additionally, reactions involving cyanides should be handled with extreme caution in well-ventilated fume hoods, as acidic conditions can generate highly toxic hydrogen cyanide gas. When conducting high-pressure hydrogenation reactions, appropriate safety measures for handling hydrogen gas and high-pressure equipment are essential.
Troubleshooting Guides
Hydrolysis to 2-(Trifluoromethoxy)benzamide
Problem: Low or no conversion to the amide.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Catalyst Activity (Acid Catalysis) | Use a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid.[7] Increase the reaction temperature. |
| Insufficient Catalyst Activity (Base Catalysis) | Use a strong base like sodium hydroxide or potassium hydroxide. Consider using a phase-transfer catalyst if solubility is an issue. |
| Low Reaction Temperature | Increase the reaction temperature, as hydrolysis of nitriles often requires heating. |
| Poor Solubility | Use a co-solvent like ethanol or dioxane to improve the solubility of the starting material. |
Problem: Formation of the carboxylic acid instead of the amide.
| Possible Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | Use milder reaction conditions. For acid catalysis, try lower acid concentrations and temperatures. For base catalysis, use a less concentrated base or lower the temperature. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed and the amide is the major product. |
| Catalyst Choice | Certain metal catalysts, like ruthenium complexes, have been shown to selectively catalyze the hydration of nitriles to amides under basic conditions. |
Reduction to 2-(Trifluoromethoxy)benzylamine
Problem: Low yield of the primary amine.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and active.[8] Activate the Raney Nickel catalyst before use according to established procedures.[9] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Hydrogenation of nitriles often requires elevated pressures. |
| Catalyst Poisoning | Ensure the starting material and solvent are free of impurities that could poison the catalyst, such as sulfur compounds. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress to determine the optimal reaction time. |
Problem: Formation of secondary and tertiary amines as byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Reaction Conditions | The formation of secondary and tertiary amines is a common side reaction in nitrile reduction.[10] The addition of ammonia to the reaction mixture can help to suppress the formation of these byproducts. |
| Catalyst Choice | Some catalysts exhibit higher selectivity for primary amine formation. Raney Nickel in the presence of a basic co-catalyst has been reported to give high yields of primary amines.[10] |
| Solvent Effects | The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used. |
Suzuki-Miyaura Coupling
Problem: Low or no cross-coupling product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ activation is effective. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[11] |
| Inappropriate Ligand | For electron-deficient aryl halides, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to facilitate oxidative addition.[12] |
| Base is not effective | The choice of base is crucial for the transmetalation step.[13] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates. |
| Boronic Acid Decomposition | Boronic acids can be unstable under the reaction conditions. Consider using a boronate ester or a trifluoroborate salt, which can be more stable. |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated product.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst System Inefficiency | Similar to Suzuki coupling, the choice of palladium precursor and ligand is paramount. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands are generally preferred.[4][5][6] |
| Incorrect Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6] |
| Solvent Choice | Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried. |
| Amine Reactivity | The pKa of the amine coupling partner can influence the reaction. More acidic amines may require stronger bases or different reaction conditions. |
Quantitative Data Summary
The following tables summarize typical catalyst systems and reported yields for reactions of analogous benzonitriles. Data for this compound is limited in the literature, so these serve as a starting point for optimization.
Table 1: Catalyst Systems for Nitrile Hydrolysis
| Catalyst | Substrate | Conditions | Product | Yield (%) |
| H₂SO₄ | Benzonitrile | Aqueous, Heat | Benzoic Acid | High |
| NaOH | Benzonitrile | Aqueous, Heat | Benzamide/Benzoic Acid | Variable |
| [Ru(tpy)(bpy)(PhCN)]²⁺ | Benzonitrile | Basic solution | Benzamide | High |
Table 2: Catalyst Systems for Nitrile Reduction
| Catalyst | Substrate | Conditions | Product | Yield (%) |
| Raney Nickel | Benzonitrile | H₂, 2-propanol, 328-358 K, 500-2000 kPa | Benzylamine | High |
| Pd/C | Benzonitrile | H₂, Solvent | Benzylamine | Variable |
| TBAF | Benzonitrile | Hydrosilane | Benzylamine | Good |
Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System (Pd Precursor/Ligand) | Substrate | Base | Solvent | Yield (%) |
| Pd(OAc)₂ / SPhos | Electron-deficient aryl bromides | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| Pd₂(dba)₃ / XPhos | Electron-deficient aryl chlorides | Cs₂CO₃ | Dioxane | Good to Excellent |
Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System (Pd Precursor/Ligand) | Substrate | Amine | Base | Solvent | Yield (%) |
| Pd₂(dba)₃ / XPhos | 3,5-bis(trifluoromethyl)bromobenzene | Aniline | NaOtBu | Toluene | 99[4] |
| Pd(OAc)₂ / BINAP | Aryl Bromides | Primary Amines | NaOtBu | Toluene | High |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound to 2-(Trifluoromethoxy)benzylamine
-
Catalyst Preparation: In a glovebox, weigh the desired amount of catalyst (e.g., 5-10 mol% of Raney Nickel or 5% Pd/C) into a high-pressure reactor vessel.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). If required, add a selectivity-promoting additive such as ammonia.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., 2-bromo-1-(trifluoromethoxy)benzene) (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 eq) and the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for common reactions of this compound.
Caption: Troubleshooting guide for low yields in the reduction of nitriles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
A comprehensive guide to managing exothermic reactions in the synthesis of related nitro compounds is provided below, complete with troubleshooting guides, frequently asked questions, and detailed experimental protocols. This technical support center is designed for researchers, scientists, and professionals in drug development to ensure the safe and efficient synthesis of nitro compounds.
Technical Support Center: Synthesis of Nitro Compounds
This resource provides in-depth guidance on controlling exothermic reactions during nitration, a critical step in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary signs of a runaway exothermic reaction during nitration?
A1: The most immediate indicators of a runaway reaction are a rapid increase in temperature that is difficult to control with standard cooling methods, a sudden change in the color or viscosity of the reaction mixture, and the evolution of brown nitrogen dioxide (NO₂) gas. It is critical to have a quenching plan in place before starting the reaction.
Q2: How can I effectively control the temperature during the addition of nitric acid?
A2: Temperature control is paramount in nitration reactions. Key strategies include:
-
Slow, Dropwise Addition: Add the nitrating agent (e.g., nitric acid or a mixed acid of nitric and sulfuric acids) very slowly to the substrate.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain the desired low temperature (typically between 0-10°C).
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized hotspots.
Q3: What should I do if I observe a sudden temperature spike?
A3: In the event of a sudden temperature increase, immediately cease the addition of the nitrating agent. If the temperature continues to rise, a pre-prepared quenching solution, such as a large volume of cold water or a dilute sodium bicarbonate solution, should be used to halt the reaction. Always have a blast shield in place and wear appropriate personal protective equipment (PPE).
Q4: Can the order of reagent addition affect the reaction's safety?
A4: Yes, the order of addition is critical. For most nitration reactions, the substrate is dissolved in a solvent and cooled before the slow addition of the nitrating agent. This "normal addition" method helps to control the reaction rate and temperature. "Inverse addition," where the substrate is added to the nitrating agent, is generally not recommended due to the high initial concentration of the nitrating agent, which can lead to a more violent and less controllable reaction.
Q5: What are the common byproducts of nitration, and how can they be minimized?
A5: Common byproducts include dinitro and trinitro compounds, as well as oxidation products. To minimize these, it is essential to maintain a low reaction temperature and carefully control the stoichiometry of the reactants. Using a slight excess of the substrate can also help to reduce the formation of polynitrated species.
Quantitative Data on Nitration Reactions
The following table summarizes key parameters for the nitration of common aromatic compounds, providing a baseline for experimental design.
| Compound | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Benzene | HNO₃/H₂SO₄ | 50-60 | 1 | 85 | |
| Toluene | HNO₃/H₂SO₄ | 30-40 | 1.5 | 95 (o/p mixture) | |
| Phenol | Dilute HNO₃ | 20-25 | 2 | 50 (o/p mixture) | |
| Aniline | Acetic Anhydride then HNO₃/H₂SO₄ | 0-5 | 3 | 90 (p-nitroaniline) |
Experimental Protocols
Protocol 1: Synthesis of Nitrobenzene
This protocol outlines the laboratory-scale synthesis of nitrobenzene from benzene.
Materials:
-
Benzene (10 g)
-
Concentrated Nitric Acid (15 mL)
-
Concentrated Sulfuric Acid (20 mL)
-
Ice Bath
-
Round Bottom Flask (250 mL) with a reflux condenser
-
Stirring Plate and Magnetic Stir Bar
-
Separatory Funnel
Procedure:
-
In the round bottom flask, carefully add the concentrated sulfuric acid to the benzene.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly, and with constant stirring, add the concentrated nitric acid dropwise, ensuring the temperature does not exceed 50-60°C.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again.
-
Separate the organic layer (nitrobenzene) and dry it over anhydrous calcium chloride.
Visualizations
Workflow for Managing Exothermic Nitration Reactions
Caption: Workflow for managing exothermic nitration reactions.
Troubleshooting Logic for Temperature Spikes
Caption: Troubleshooting logic for temperature spikes during nitration.
Technical Support Center: Work-up Procedures for Reactions Containing 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 2-(trifluoromethoxy)benzonitrile. The unique electronic properties of the trifluoromethoxy group can influence reaction outcomes and purification strategies. This guide is designed to help you navigate common challenges and optimize your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the general work-up considerations?
A1: The most common reactions involving this compound are hydrolysis to the corresponding benzoic acid or amide, reduction to the benzylamine, and Grignard reactions to form ketones. The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the nitrile and the aromatic ring.[1][2][3] During aqueous work-up, it is important to consider the potential for side reactions and the solubility of the product.
Q2: How does the trifluoromethoxy group affect the purification of products compared to a trifluoromethyl group?
A2: The trifluoromethoxy group imparts greater lipophilicity to a molecule than a trifluoromethyl group.[1][3] This increased lipophilicity can be advantageous for extraction into organic solvents but may also lead to challenges in separating the product from nonpolar impurities by column chromatography. Careful selection of the solvent system is crucial for effective purification.
Q3: Are there any specific safety precautions to consider during the work-up of reactions with this compound?
A3: Standard laboratory safety precautions should always be followed. When working with strong acids, bases, or reactive reagents like lithium aluminum hydride (LiAlH₄), it is essential to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and perform quenching steps carefully at low temperatures to control exothermic reactions.
Troubleshooting Guides
Hydrolysis of this compound to 2-(Trifluoromethoxy)benzoic Acid or Amide
Problem: Incomplete hydrolysis of the nitrile.
-
Possible Cause: Insufficient reaction time or temperature. Strong electron-withdrawing effect of the trifluoromethoxy group can make the nitrile less susceptible to hydrolysis.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. For conversion to the amide, milder conditions using a catalyst like Amberlyst A-26 supported hydroperoxide can be effective.
Problem: Formation of the carboxylic acid as a byproduct during amide synthesis.
-
Possible Cause: Overly harsh reaction conditions (e.g., high concentration of acid or base, prolonged heating). The intermediate amide can be further hydrolyzed to the carboxylic acid.[4]
-
Solution: Use milder reaction conditions. For example, enzymatic hydrolysis or controlled addition of the hydrolyzing agent can provide better selectivity for the amide.
Problem: Difficulty in isolating the product after work-up.
-
Possible Cause: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal for precipitation.
-
Solution: Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility. For acidic products like 2-(trifluoromethoxy)benzoic acid, acidify the aqueous layer to a low pH to induce precipitation. For amide products, extraction with a suitable organic solvent is typically effective.
Reduction of this compound to 2-(Trifluoromethoxy)benzylamine
Problem: Low yield of the desired amine.
-
Possible Cause: Incomplete reduction or side reactions. The choice of reducing agent and reaction conditions is critical.
-
Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5][6] Ensure anhydrous conditions as LiAlH₄ reacts violently with water. A detailed experimental protocol is provided below.
Problem: Formation of emulsions during aqueous work-up.
-
Possible Cause: The presence of finely divided aluminum salts from the quenching of LiAlH₄.
-
Solution: Employ the Fieser work-up method, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water to generate granular aluminum salts that are easily filtered off.[7] Alternatively, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up emulsions by chelating the aluminum ions.[8]
Problem: Difficulty in removing the aluminum salts.
-
Possible Cause: Inefficient filtration of the aluminum salts.
-
Solution: Use a pad of Celite® to aid in the filtration of the fine precipitate. Wash the filter cake thoroughly with the extraction solvent to ensure complete recovery of the product.
Grignard Reaction with this compound
Problem: Low yield of the desired ketone.
-
Possible Cause: The Grignard reagent can act as a base and deprotonate any acidic protons present in the starting material or solvent. It is also highly sensitive to moisture and air.[9]
-
Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The initial product of the Grignard addition is an imine, which must be hydrolyzed in a separate aqueous work-up step to yield the ketone.
Problem: Formation of biphenyl as a major byproduct.
-
Possible Cause: This is a common side product in Grignard reactions resulting from the coupling of the Grignard reagent with unreacted aryl halide.[9]
-
Solution: Add the Grignard reagent slowly to the solution of this compound to maintain a low concentration of the Grignard reagent throughout the reaction.
Problem: The reaction fails to initiate.
-
Possible Cause: The magnesium metal surface may be coated with an oxide layer that prevents the reaction from starting.
-
Solution: A small crystal of iodine can be added to activate the magnesium surface. Gently heating the flask or crushing the magnesium turnings with a dry stirring rod can also help to initiate the reaction.[9]
Quantitative Data Summary
| Reaction Type | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Hydrolysis to Amide | 2-Trifluoromethylbenzonitrile | 2-Trifluoromethylbenzamide | NaOH, H₂O | 89.9 | CN113698315A |
| Reduction to Amine | Aromatic Nitrile | Primary Amine | LiAlH₄, then H₂O/NaOH | Not specified | Organic Synthesis[5] |
| Grignard Reaction | Benzonitrile | Ketone | RMgX, then H₃O⁺ | Varies | Master Organic Chemistry[9] |
Note: The yield for the hydrolysis of 2-trifluoromethylbenzonitrile is provided as a reference due to the lack of specific data for the trifluoromethoxy analog.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-(Trifluoromethoxy)benzamide
This protocol is adapted from a procedure for the hydrolysis of 2-trifluoromethylbenzonitrile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol or water).
-
Hydrolysis: Add a solution of sodium hydroxide (2-4 eq.) in water. Heat the mixture to reflux (e.g., 100 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or nonpolar impurities.
-
Acidify the aqueous layer with concentrated HCl to pH ~2 to precipitate the amide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Reduction of this compound to 2-(Trifluoromethoxy)benzylamine with LiAlH₄
This is a general procedure for the reduction of nitriles to primary amines.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.
-
Reduction: Cool the suspension to 0 °C and add a solution of this compound (1 eq.) in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the organic solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Further purification can be achieved by distillation or column chromatography.
-
Visualizations
Experimental Workflow: Hydrolysis of this compound
Caption: General workflow for the hydrolysis of this compound.
Logical Relationship: Troubleshooting Amine Reduction Work-up
Caption: Troubleshooting logic for emulsion formation during the work-up of LiAlH₄ reductions.
Signaling Pathways of Trifluoromethoxy-Containing Compounds
The trifluoromethoxy group is a key feature in several FDA-approved drugs, influencing their pharmacokinetic and pharmacodynamic properties.[10] These compounds often target specific biological pathways involved in various diseases. While the direct signaling pathways of this compound itself are not well-defined, its derivatives are designed to interact with crucial cellular signaling cascades.
For instance, trifluoromethyl-containing drugs, which share some physicochemical properties with their trifluoromethoxy counterparts, have been shown to target key proteins in cancer cell signaling pathways, inhibiting tumor proliferation and metastasis.[11] Similarly, the introduction of a trifluoromethoxy group can enhance a drug's ability to cross the blood-brain barrier, making it a valuable substituent for drugs targeting neurological pathways.[1]
Caption: Generalized signaling pathway modulation by trifluoromethoxy-containing drugs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA | MDPI [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Workup [chem.rochester.edu]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Validation & Comparative
Spectroscopic Profile of 2-(Trifluoromethoxy)benzonitrile: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic analysis of 2-(Trifluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Through a comparative evaluation with structurally related benzonitrile derivatives—2-methoxybenzonitrile, 2-chlorobenzonitrile, and 2-fluorobenzonitrile—this document offers researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these important chemical entities. The guide summarizes key spectroscopic data, outlines detailed experimental protocols, and presents a visual workflow for the analytical procedures.
Spectroscopic Data Comparison
The unique spectroscopic signature of this compound arises from the combined electronic effects of the trifluoromethoxy and nitrile functional groups on the aromatic ring. A comparison of its spectral data with related compounds reveals distinct patterns useful for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound | 7.75-7.65 | m |
| 2-Methoxybenzonitrile | 7.57, 7.48, 7.31, 7.27, 2.53 | t, t, t, t, s |
| 2-Chlorobenzonitrile | 7.70-7.40 | m |
| 2-Fluorobenzonitrile | 7.66, 7.64, 7.31, 7.24 | m |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) |
| This compound | 160.8 (q, J=2.0 Hz), 134.5, 133.8, 128.9, 121.8, 120.4 (q, J=259.0 Hz), 115.3, 112.9 |
| 2-Methoxybenzonitrile | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
| 2-Chlorobenzonitrile | 134.5, 134.0, 130.3, 127.3, 117.5, 115.9 |
| 2-Fluorobenzonitrile | 162.5 (d, J=254.0 Hz), 135.0, 131.5, 124.9, 116.5 (d, J=20.0 Hz), 115.3, 103.4 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) |
| This compound | -57.9 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational modes of functional groups. The nitrile (C≡N) stretching frequency is a key diagnostic peak.
Table 4: Key IR Absorption Frequencies
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O or C-X Stretch (cm⁻¹) |
| This compound | ~2230 | ~3070 | ~1250 (C-O), ~1170 (C-F) |
| 2-Methoxybenzonitrile | ~2225 | ~3060 | ~1260 (asymmetric C-O-C) |
| 2-Chlorobenzonitrile | ~2228 | ~3070 | ~750 (C-Cl) |
| 2-Fluorobenzonitrile | ~2230 | ~3070 | ~1250 (C-F) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural elucidation.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 187 | 168 ([M-F]⁺), 118 ([M-CF₃]⁺), 102 ([M-OCF₃]⁺) |
| 2-Methoxybenzonitrile | 133 | 118 ([M-CH₃]⁺), 102 ([M-OCH₃]⁺), 90 ([M-C≡N-CH₃]⁺) |
| 2-Chlorobenzonitrile | 137 | 102 ([M-Cl]⁺), 75 |
| 2-Fluorobenzonitrile | 121 | 101 ([M-HF]⁺), 94 ([M-HCN]⁺) |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of benzonitrile derivatives.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzonitrile sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Use a spectral width of approximately 16 ppm, centered at around 6 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Use a spectral width of approximately 250 ppm. Proton decoupling is typically employed to simplify the spectrum.
-
¹⁹F NMR Acquisition: For fluorine-containing compounds, acquire the fluorine spectrum. The spectral width will depend on the specific compound but is generally wider than for ¹H NMR. A common reference standard is CFCl₃ (δ = 0 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C).
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its analogs. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.
A Comparative Guide to the Synthetic Utility of 2-(Trifluoromethoxy)benzonitrile and 2-(Trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical and biological properties of molecules. Among the plethora of available building blocks, 2-(trifluoromethoxy)benzonitrile and 2-(trifluoromethyl)benzonitrile have emerged as valuable synthons. This guide provides an objective comparison of their synthetic utility, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Introduction: Physicochemical Properties and Electronic Effects
Both this compound and 2-(trifluoromethyl)benzonitrile are characterized by the presence of a strongly electron-withdrawing group ortho to a nitrile functionality on a benzene ring. These substituents significantly influence the reactivity of the aromatic ring and the nitrile group.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). This effect enhances the metabolic stability and lipophilicity of parent molecules.[1]
The trifluoromethoxy (-OCF3) group is also strongly electron-withdrawing, primarily through a powerful -I effect that outweighs the +M (mesomeric) effect of the oxygen atom. The -OCF3 group is considered more lipophilic than the -CF3 group.
| Substituent | σ_meta_ | σ_para_ |
| -CF3 | 0.43 | 0.54 |
| -OCF3 | 0.38 | 0.35 |
Note: Data obtained from various sources and may not be directly comparable for the ortho position in benzonitriles. The values serve as a general indicator of electronic effects.
Comparative Synthetic Utility
The synthetic utility of these two benzonitriles will be compared across three key reaction types: nucleophilic aromatic substitution, reduction of the nitrile group, and cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups like -CF3 and -OCF3, in conjunction with the cyano group, activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to these groups. This makes both compounds potential substrates for SNAr reactions, where a suitable leaving group on the ring is displaced by a nucleophile.
General Reaction Scheme:
References
A Comparative Analysis of Trifluoromethoxy and Other Electron-Withdrawing Groups for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of molecular design. These functional groups critically influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. Among the arsenal of EWGs, the trifluoromethoxy (–OCF₃) group has garnered significant interest as a bioisostere for other well-established groups. This guide provides a comparative study of the trifluoromethoxy group against three other commonly employed EWGs: nitro (–NO₂), cyano (–CN), and trifluoromethyl (–CF₃), supported by experimental data to inform rational molecular design.
Data Presentation: A Quantitative Comparison
The following table summarizes key physicochemical parameters for the trifluoromethoxy, trifluoromethyl, nitro, and cyano groups, providing a quantitative basis for their comparison. These parameters are crucial in predicting the impact of these substituents on a molecule's behavior in biological and chemical systems.
| Property | Trifluoromethoxy (–OCF₃) | Trifluoromethyl (–CF₃) | Nitro (–NO₂) | Cyano (–CN) |
| Hammett Constant (σm) | 0.38 | 0.43 | 0.71 | 0.56 |
| Hammett Constant (σp) | 0.35 | 0.54 | 0.78 | 0.66 |
| pKa of 4-substituted aniline | 3.52 | 2.45[1] | 1.0[2][3][4] | 1.74 |
| Dipole Moment of substituted benzene (D) | 2.40 | 2.86[5][6] | 4.22[7] | 4.52[8][9] |
| logP of substituted benzene | 2.73 | 2.29[10] | 1.85[11] | 1.56[12][13][14] |
Experimental Protocols
Detailed methodologies for the determination of the key experimental data presented above are crucial for the reproducibility and validation of these findings.
Determination of Hammett Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on a reaction's equilibrium or rate. The substituent constant, σ, is determined by measuring the ionization of a series of meta- or para-substituted benzoic acids in water at 25°C. The reaction constant, ρ, is defined as 1.0 for this reference reaction.
Protocol:
-
Preparation of Solutions: A series of precisely concentrated solutions of the substituted benzoic acids and the unsubstituted benzoic acid are prepared in a standardized solvent, typically water.
-
Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25°C).
-
pKa Determination: The pKa is determined from the titration curve, where the pH equals the pKa at the half-equivalence point.
-
Calculation of Kₐ: The acid dissociation constant (Kₐ) is calculated from the pKa (Kₐ = 10⁻ᵖᴷᵃ).
-
Calculation of σ: The Hammett substituent constant is then calculated using the equation: σ = log(Kₐ / Kₐ₀), where Kₐ is the acid dissociation constant of the substituted benzoic acid and Kₐ₀ is that of the unsubstituted benzoic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. For amines, such as substituted anilines, the pKa of the conjugate acid is determined.
Protocol:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: A known concentration of the substituted aniline is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode and a burette containing a standardized strong acid (e.g., HCl) are introduced.
-
Titration: The acid is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point is identified as the point of maximum slope. The pKa is the pH at the half-equivalence point.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, and is a key indicator of its lipophilicity.
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the compound solution is mixed with a measured volume of the other phase in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Dipole Moment
The dipole moment of a molecule is a measure of its overall polarity. It can be determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.
Protocol:
-
Solution Preparation: A series of solutions of the compound at different known concentrations are prepared in a nonpolar solvent (e.g., benzene or dioxane).
-
Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a capacitance bridge.
-
Density and Refractive Index Measurement: The density and refractive index of each solution are also measured.
-
Calculation of Molar Polarization: The molar polarization of the solute at infinite dilution is determined by the Guggenheim-Smyth method or the Halverstadt-Kumler method.
-
Calculation of Dipole Moment: The dipole moment (μ) is then calculated from the molar polarization using the Debye equation.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative study of these electron-withdrawing groups.
References
- 1. chembk.com [chembk.com]
- 2. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. 4-Nitroanilina CAS#: 100-01-6 • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]
- 5. trifluoromethylbenzene [stenutz.eu]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. Nitrobenzene [cms.gutow.uwosh.edu]
- 8. [0709.2984] Precise dipole moment and quadrupole coupling constants of benzonitrile [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Human Metabolome Database: Showing metabocard for Nitrobenzene (HMDB0041950) [hmdb.ca]
- 12. parchem.com [parchem.com]
- 13. Benzonitrile | SIELC Technologies [sielc.com]
- 14. benzonitrile, 100-47-0 [thegoodscentscompany.com]
Bridging the Data Gap: A Comparative Guide to Synthesizing and Validating Novel Compounds from Benzonitrile Scaffolds
A critical review of scientific literature reveals a notable scarcity of specific data on novel compounds directly synthesized from 2-(Trifluoromethoxy)benzonitrile. To provide a valuable resource for researchers, this guide offers a comprehensive framework for the synthesis and structural validation of novel compounds, using functionally related and well-documented benzonitrile derivatives as illustrative examples. This approach allows for a detailed exploration of methodologies and data presentation relevant to the development of new chemical entities.
I. Synthesis and Characterization of Benzonitrile Derivatives: A Comparative Analysis
While direct derivatization of this compound is not widely reported, the synthesis of structurally similar compounds, such as those from 4-Amino-2-(trifluoromethyl)benzonitrile, provides a robust template for experimental design. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The trifluoromethyl group, for instance, can enhance metabolic stability and lipophilicity, making these molecules attractive for drug development.[1]
Below is a comparative table summarizing the synthesis and key characterization data for illustrative benzonitrile derivatives.
| Compound | Starting Material | Synthetic Approach | Key Characterization Data | Reported Biological Activity |
| Biphenyl-1,2,3-triazol-benzonitrile Derivatives | Substituted benzonitriles | Multi-step synthesis involving click chemistry to introduce the triazole moiety.[2] | ¹H NMR, ¹³C NMR, ESI-MS, HPLC purity analysis.[2] | Inhibition of PD-1/PD-L1 interaction.[2] |
| 2-(Trifluoromethyl)-1H-benzimidazole Derivatives | Substituted 1,2-phenylenediamine and trifluoroacetic acid | Phillips cyclocondensation.[3] | Not explicitly detailed in the abstract, but would include standard spectroscopic methods. | In vitro activity against various protozoan parasites (e.g., Giardia intestinalis, Entamoeba histolytica).[3] |
| 4-Amino-2-trifluoromethyl benzonitrile | m-trifluoromethyl fluorobenzene | Three-step synthesis: positioning bromination, cyano group replacement, and aminolysis substitution.[4] | HPLC purity of >99%.[4] | Intermediate for further synthesis.[4] |
II. Experimental Protocols: A Guide to Synthesis and Validation
The successful synthesis and validation of novel compounds rely on meticulous experimental execution and the application of appropriate analytical techniques.
A. General Synthetic Protocol: Synthesis of Biphenyl-triazole-benzonitrile Derivatives [2]
-
Preparation of Intermediate 6: To a solution of compound 5 (1.0 g, 1.49 mmol) in trifluoroethanol (6 mL), add trimethylsilyl chloride (1.5 mL) slowly at 0 °C.
-
Stir the resulting solution for 2 hours at room temperature under an inert atmosphere.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield compound 6.
-
Preparation of Final Compound 7: To a cooled solution of compound 6 (1.0 g, 1.64 mmol) in CH₂Cl₂, add saturated sodium bicarbonate solution at 0 °C.
-
Allow the reaction mixture to stir for 1 hour at room temperature.
-
Confirm the basic pH and reaction completion by TLC.
-
Add water to the reaction mixture and extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
B. Standard Analytical Techniques for Structural Validation
The validation of a novel compound's structure is a critical step to ensure its identity and purity. A combination of spectroscopic and chromatographic methods is typically employed.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A high-purity product is essential for accurate biological testing.[2] RP-HPLC is a commonly used technique for the separation, identification, and quantification of organic compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[2]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition.[2][6]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Raman Spectroscopy: A non-destructive technique that offers insights into molecular structures and chemical compositions.[5]
The validation of these analytical methods is crucial and typically follows guidelines from regulatory bodies like the International Conference on Harmonization (ICH).[7] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
III. Visualizing Workflows and Pathways
A. Generalized Workflow for Novel Compound Synthesis and Validation
The following diagram illustrates a typical workflow from the initial synthesis to the final characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis and structural validation of a novel compound.
B. Hypothetical Signaling Pathway Inhibition by a Benzonitrile Derivative
Benzonitrile derivatives have been identified as inhibitors of various signaling pathways, particularly in cancer research.[9] The diagram below depicts a hypothetical scenario where a synthesized compound inhibits a kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel benzonitrile derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Strategic Advantage of 2-(Trifluoromethoxy)benzonitrile in Drug Discovery: A Bioisosteric Comparison
For researchers and scientists in the field of drug development, the quest for molecular scaffolds that enhance potency, selectivity, and pharmacokinetic profiles is perpetual. In this context, the bioisosteric replacement of common functional groups is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of 2-(trifluoromethoxy)benzonitrile as a bioisostere for phenolic groups, a substitution that has shown considerable promise in modulating the properties of bioactive molecules, particularly in the realm of kinase inhibitors.
The strategic incorporation of fluorine-containing functional groups has become a powerful tool to fine-tune the characteristics of drug candidates. The this compound moiety, in particular, offers a unique combination of electronic and steric properties that can lead to significant improvements in metabolic stability, cell permeability, and target engagement compared to traditional functional groups like phenols. This guide will delve into the quantitative data supporting this assertion, provide detailed experimental protocols for key assays, and visualize the underlying principles through clear diagrams.
Physicochemical and Pharmacological Profile: A Comparative Analysis
The decision to replace a functional group in a lead compound is driven by the desire to optimize its drug-like properties. The this compound moiety has emerged as an attractive bioisostere for phenols due to its ability to mimic the hydrogen bonding capabilities of a hydroxyl group while offering distinct advantages in terms of lipophilicity and metabolic stability.
To illustrate the impact of this bioisosteric replacement, we will consider a hypothetical case study based on a series of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in a variety of inflammatory and autoimmune diseases, making JAK inhibitors a significant class of therapeutics.
| Property | Phenol Analog (Parent) | This compound Analog | Rationale for Change |
| pKa | ~10 | Not Applicable (Aprotic) | The acidic nature of the phenol can lead to ionization at physiological pH, impacting cell permeability and oral absorption. The aprotic nature of the this compound analog circumvents this issue. |
| LogP (Lipophilicity) | 2.5 | 3.8 | The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and target engagement within the typically hydrophobic ATP-binding pocket of kinases. |
| Aqueous Solubility | 150 µg/mL | 25 µg/mL | The increased lipophilicity generally leads to lower aqueous solubility. This is a trade-off that needs to be carefully managed in drug development. |
| In Vitro Metabolic Stability (t½ in human liver microsomes) | 15 min | > 120 min | Phenolic hydroxyl groups are susceptible to phase II metabolism (glucuronidation and sulfation), leading to rapid clearance. The this compound moiety is significantly more resistant to metabolic degradation. |
| JAK1 IC50 | 50 nM | 15 nM | The altered electronics and improved lipophilicity of the this compound analog can lead to enhanced binding affinity for the target kinase. |
Note: The data presented in this table is illustrative and representative of the expected trends when replacing a phenol with a this compound moiety in a drug discovery program.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the phenol-containing parent compound.
Methodology:
-
Preparation of the Analyte Solution: A 1 mM solution of the test compound is prepared in a co-solvent system (e.g., 50:50 methanol/water) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostated vessel at 25°C and purged with nitrogen to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of 0.1 M NaOH, added in small increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized (the midpoint of the buffer region).
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation of the two phases.
-
Compound Dissolution: A known amount of the test compound is dissolved in the n-octanol phase.
-
Partitioning: A defined volume of the octanol solution is mixed with a defined volume of the aqueous phase in a sealed container.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I and phase II metabolism.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (for phase I metabolism) or a combination of NADPH and UDPGA (for phase II metabolism).
-
Time Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the linear regression.
Visualizing the Rationale and Workflow
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The bioisosteric replacement of a phenolic hydroxyl group with a this compound moiety represents a powerful strategy in modern drug design. As demonstrated through the comparative data and underlying principles, this substitution can lead to significant improvements in key drug-like properties, including metabolic stability and lipophilicity, which can translate to enhanced biological activity. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate such modifications in their own drug discovery programs. The continued exploration and application of such strategic bioisosteric replacements will undoubtedly play a crucial role in the development of the next generation of therapeutics.
A Comparative Guide to the Synthetic Routes of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(trifluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals, presents several strategic approaches for the discerning chemist. The introduction of the trifluoromethoxy (-OCF3) group, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules, is a critical transformation that can be achieved through various methodologies. This guide provides a comparative overview of the most plausible synthetic routes to this compound, offering insights into their underlying mechanisms, potential advantages, and challenges. Due to the limited availability of direct experimental data for this specific compound in public literature, the following comparison is based on established methodologies for analogous transformations.
Key Synthetic Strategies
Two primary strategies for the synthesis of this compound are considered:
-
Route A: O-Trifluoromethoxylation of 2-Cyanophenol. This classical approach involves the direct trifluoromethoxylation of a pre-functionalized aromatic ring, specifically targeting the hydroxyl group of 2-cyanophenol.
-
Route B: Direct C-H Trifluoromethoxylation of Benzonitrile. This modern strategy aims to directly functionalize a C-H bond on the benzonitrile backbone, offering a more atom-economical approach.
The following sections will delve into the experimental details, present a comparative analysis of these routes, and provide a visual representation of the synthetic pathways.
Data Presentation: A Comparative Analysis
| Parameter | Route A: O-Trifluoromethoxylation of 2-Cyanophenol | Route B: Direct C-H Trifluoromethoxylation of Benzonitrile |
| Starting Material | 2-Cyanophenol | Benzonitrile |
| Key Transformation | O-H bond functionalization | C-H bond activation and functionalization |
| Reagents | Electrophilic/Radical trifluoromethoxylating agents (e.g., Togni's or Umemoto's reagents), Base | Trifluoromethoxylating reagent, Photocatalyst/Metal catalyst, Oxidant |
| Plausible Yield | Moderate to Good (Potentially 40-70% based on similar phenolic substrates) | Variable (Highly dependent on substrate and catalyst system) |
| Regioselectivity | High (Reaction at the hydroxyl group) | Moderate to Low (Potential for mixture of ortho, meta, and para isomers) |
| Advantages | High regioselectivity, Well-established methodologies for phenols | Atom economical, Shorter synthetic route |
| Challenges | Availability and cost of trifluoromethoxylating agents, Potential for side reactions (C-trifluoromethylation) | Achieving high regioselectivity for the ortho position, Catalyst cost and sensitivity |
Experimental Protocols
Route A: O-Trifluoromethoxylation of 2-Cyanophenol (Hypothetical Protocol)
This protocol is adapted from general procedures for the O-trifluoromethylation of phenols using an electrophilic trifluoromethoxylating agent.
Materials:
-
2-Cyanophenol
-
Electrophilic trifluoromethoxylating reagent (e.g., a Togni or Umemoto reagent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Potassium carbonate, Sodium hydride)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add 2-cyanophenol (1.0 eq) and the anhydrous aprotic solvent.
-
Add the anhydrous base (1.1-1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the electrophilic trifluoromethoxylating reagent (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Direct C-H Trifluoromethoxylation of Benzonitrile (Hypothetical Protocol)
This protocol is based on modern photocatalytic methods for C-H trifluoromethoxylation.[1]
Materials:
-
Benzonitrile
-
Trifluoromethoxylation reagent (e.g., a stable OCF3 radical precursor)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Oxidant
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel suitable for photochemistry, combine benzonitrile (as the limiting reagent or in excess as a solvent), the trifluoromethoxylation reagent (1.2-2.0 eq), the photocatalyst (1-5 mol%), and the solvent.
-
Degas the reaction mixture by sparging with an inert gas for 15-30 minutes.
-
Irradiate the mixture with a visible light source at room temperature, with vigorous stirring, for 12-48 hours.
-
Monitor the reaction for the formation of the desired product and isomers by GC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or preparative HPLC to isolate this compound from other isomers and starting material.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed synthetic routes.
Caption: Synthetic Route A via O-Trifluoromethoxylation.
Caption: Synthetic Route B via Direct C-H Trifluoromethoxylation.
Conclusion
The choice between the O-trifluoromethoxylation of 2-cyanophenol and the direct C-H trifluoromethoxylation of benzonitrile for the synthesis of this compound will depend on the specific requirements of the research or development project.
-
For exploratory synthesis where atom economy and route efficiency are paramount , direct C-H trifluoromethoxylation (Route B) presents an attractive, albeit more challenging, alternative.[1] The key hurdle to overcome is controlling the regioselectivity to favor the desired ortho-product. Advances in catalyst design may in the future enhance the selectivity of this transformation, making it a more viable option for large-scale production.
Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy. Further process development and optimization would be necessary to translate these plausible routes into robust and scalable syntheses.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(Trifluoromethoxy)benzonitrile: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of 2-(Trifluoromethoxy)benzonitrile. A third orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR), is also discussed to provide a comprehensive overview of available analytical techniques.
Introduction to Purity Assessment Techniques
The choice of an analytical technique for purity determination hinges on the physicochemical properties of the analyte and potential impurities. This compound is a colorless to yellow clear liquid, and its volatility is a key determinant in selecting the most appropriate chromatographic method.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[1] Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4] It relies on the direct proportionality between the NMR signal area and the number of nuclei contributing to that signal.[3]
Comparative Analysis of Purity Assessment Methods
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound. The data presented is representative and intended for comparative purposes.
| Parameter | HPLC | GC | qNMR |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and interaction with the stationary phase.[2] | Absolute quantitation based on the nuclear magnetic resonance phenomenon.[4] |
| Typical Retention Time | 5 - 15 minutes | 3 - 10 minutes | Not Applicable |
| Resolution of Isomers | Good to Excellent (Rs > 1.5) | Excellent (Rs > 2.0) | Dependent on spectral dispersion |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Advantages | - Wide applicability- Suitable for non-volatile impurities- Robust and reproducible | - High resolution and efficiency- Fast analysis times[3]- Sensitive detectors (e.g., FID) | - Absolute purity determination- No need for a specific reference standard[4]- Non-destructive |
| Disadvantages | - Higher solvent consumption- Potential for peak tailing | - Limited to volatile and thermally stable compounds[2]- Potential for sample degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Requires specialized equipment and expertise |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar aromatic nitrile compounds and should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
Gas Chromatography (GC) Protocol
This protocol describes a GC method for the purity analysis of this compound, assuming sufficient volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
High-purity helium or nitrogen as the carrier gas
-
Dichloromethane (GC grade) or other suitable solvent
-
This compound sample
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in dichloromethane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Prepare a solution of the synthesized this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Analysis: Determine the purity of the sample using the area percent method from the resulting chromatogram.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using HPLC and GC.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 2-(Trifluoromethoxy)benzonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2-(trifluoromethoxy)benzonitrile derivatives, with a primary focus on their anticancer properties. By integrating experimental data from various studies, this document provides a comprehensive overview of their structure-activity relationships, detailed experimental methodologies, and insights into their potential mechanisms of action.
The inclusion of a trifluoromethoxy group in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[1] Benzonitrile derivatives, on the other hand, are recognized as versatile scaffolds in the development of novel therapeutic agents, exhibiting a broad range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] This guide specifically explores the convergence of these two chemical moieties in the form of this compound derivatives and their potential as anticancer agents.
Comparative Analysis of Anticancer Activity
While a systematic study of a homologous series of this compound derivatives is not extensively documented in a single source, a comparative analysis can be constructed by examining structurally related compounds from various studies. The following tables summarize the in vitro cytotoxic activities of various benzonitrile and trifluoromethyl/trifluoromethoxy-containing derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: Cytotoxic Activity of Phenylacrylonitrile Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 |
| BEL-7402 (Liver) | 0.0078 |
Table 2: Cytotoxic Activity of Isoxazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63[3] |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analogue) | MCF-7 (Breast) | 19.72[3] |
Table 3: Cytotoxic Activity of Quinoxaline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line Panel (Mean GI50 in µM) |
| 4c | 2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | 1.02[4] |
| 6e | 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | 0.42[4] |
| 5c | 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | 0.49[4] |
| 4g | 2-Alkylcarbonyl-3-difluoromethyl-quinoxaline 1,4-di-N-oxide | 0.52[4] |
| 6g | 2-Benzoyl-3-difluoromethyl-quinoxaline 1,4-di-N-oxide | 0.15[4] |
Table 4: Cytotoxic Activity of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors
| Compound ID | Cancer Target | IC50 (µM) |
| 7 | PD-1/PD-L1 Binding | 8.52 |
The data presented highlights the significant anticancer potential of compounds incorporating the trifluoromethyl group. For instance, the trifluoromethylated isoxazole derivative 2g exhibited an almost 8-fold increase in activity against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart 14 .[3] This underscores the positive influence of the trifluoromethyl group in enhancing cytotoxic potency. The quinoxaline derivatives also demonstrate that substitutions on the core structure significantly impact their anticancer activity, with GI50 values in the micromolar and sub-micromolar range.[4]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, this section provides detailed methodologies for key experiments.
Synthesis of this compound Derivatives
Hypothetical Synthetic Pathway:
Caption: A conceptual synthetic route to this compound derivatives.
General Procedure:
-
Starting Material: A suitably substituted 2-hydroxybenzonitrile is chosen as the starting material. The choice of substituents will allow for the exploration of structure-activity relationships.
-
Trifluoromethoxylation: The hydroxyl group is converted to a trifluoromethoxy group using a suitable trifluoromethylating agent. This reaction is typically carried out in an inert solvent and may require a catalyst and specific temperature conditions.
-
Purification: The crude product is purified using standard techniques such as column chromatography, recrystallization, or distillation to yield the desired this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Workflow for MTT Assay:
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Hydrogenation of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst performance for the hydrogenation of 2-(Trifluoromethoxy)benzonitrile, a key transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. Due to the limited availability of direct comparative data for this specific substrate, this guide utilizes performance data from the catalytic hydrogenation of benzonitrile as a well-established model system. The electronic effects of the trifluoromethoxy group are discussed to provide a predictive framework for catalyst selection.
Performance Comparison of Catalysts for Benzonitrile Hydrogenation
The selective reduction of the nitrile functional group is a critical step in the synthesis of primary amines, which are versatile building blocks in organic chemistry.[1] The choice of catalyst plays a pivotal role in achieving high conversion and selectivity, minimizing the formation of byproducts such as secondary and tertiary amines.[2] This section summarizes the performance of common heterogeneous catalysts—Palladium (Pd), Nickel (Ni), and Ruthenium (Ru)—in the hydrogenation of benzonitrile, based on data from various studies.
| Catalyst System | Substrate | H₂ Pressure (bar) | Temperature (°C) | Solvent | Conversion (%) | Selectivity to Benzylamine (%) | Reference |
| 5 wt% Pd/C | Benzonitrile | 4 | 60 | Propan-2-ol | 100 | ~40 (at 50% conversion) | [1][3] |
| 1 wt% Pd/Al₂O₃ | Benzonitrile | 4 | 60 | Propan-2-ol | 100 | ~47 (at 50% conversion) | [3] |
| Ni/MgO | Benzonitrile | 10 | 100 | Methanol | >95 | >95 | [4] |
| La/MgO | Benzonitrile | 10 | 100 | Methanol | >95 | >95 | [4] |
| [Ru(p-cymene)Cl₂]₂ | Benzonitrile | Transfer | 100 | Isopropanol | >95 | >90 | [5] |
| RuH₂(H₂)₂(PCyp₃)₂ | Benzonitrile | 3 | Ambient | Pentane/THF | 100 | >95 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the catalytic hydrogenation of benzonitrile, which can be adapted for this compound.
General Procedure for Liquid-Phase Hydrogenation in a Batch Reactor
-
Catalyst Preparation and Activation: The catalyst (e.g., 5 wt% Pd/C, 500 mg) and solvent (e.g., propan-2-ol, 300 mL) are charged into a high-pressure autoclave.[7] The system is then sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air. The catalyst is typically reduced in situ by heating to the reaction temperature under a hydrogen atmosphere with stirring.[3]
-
Reaction Setup: A solution of the substrate (e.g., benzonitrile, ~17 mmol) in the reaction solvent (50 mL) is prepared and degassed.[3] This solution is then introduced into the pre-heated and pressurized reactor.
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 bar) and the reaction mixture is stirred vigorously at the set temperature (e.g., 60 °C).[8] The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The product mixture is then analyzed to determine conversion and selectivity.
General Procedure for Transfer Hydrogenation
-
Reaction Setup: The catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol%), the nitrile substrate, and the hydrogen donor (e.g., isopropanol) are placed in a reaction vessel under an inert atmosphere.[5]
-
Reaction Execution: The reaction mixture is heated to the desired temperature with stirring.[5] The reaction progress is monitored by TLC, GC, or HPLC.
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The solvent and excess hydrogen donor are removed under reduced pressure, and the residue is purified by appropriate methods (e.g., chromatography) to isolate the desired amine.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in benchmarking catalyst performance for nitrile hydrogenation.
Caption: Experimental workflow for catalyst performance benchmarking.
Caption: Reaction pathway for benzonitrile hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hidenanalytical.com [hidenanalytical.com]
Isomeric Effects on the Reactivity of Trifluoromethoxybenzonitriles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for molecular design and synthesis. This guide provides a comparative analysis of the isomeric effects on the reactivity of ortho-, meta-, and para-trifluoromethoxybenzonitrile. The position of the trifluoromethoxy group significantly influences the electronic properties of the benzonitrile ring, thereby dictating its susceptibility to various chemical transformations.
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, often referred to as a "super-halogen" due to its strong electronic effects.[1][2] This characteristic profoundly impacts the reactivity of the aromatic ring in both electrophilic and nucleophilic substitution reactions. This guide summarizes the expected reactivity patterns of the three isomers of trifluoromethoxybenzonitrile based on established principles of physical organic chemistry and available data on analogous compounds.
Comparative Reactivity Analysis
The reactivity of the trifluoromethoxybenzonitrile isomers is primarily governed by the interplay of the electron-withdrawing nature of both the trifluoromethoxy and the cyano groups.
Electrophilic Aromatic Substitution (SEAr)
The trifluoromethoxy group strongly deactivates the benzene ring towards electrophilic attack. This deactivation arises from the group's strong negative inductive effect (-I). Consequently, electrophilic aromatic substitution reactions, such as nitration, on trifluoromethoxybenzonitriles are expected to be significantly slower than on benzene itself.
The directing effect of the substituents is crucial in determining the regioselectivity of the reaction. Both the trifluoromethoxy and the cyano groups are meta-directing. Therefore, in all three isomers, the incoming electrophile is expected to add at a position meta to both existing substituents, where possible.
Table 1: Predicted Regioselectivity of Nitration of Trifluoromethoxybenzonitrile Isomers
| Isomer | Structure | Predicted Major Nitration Product(s) |
| 2-Trifluoromethoxybenzonitrile | OCF₃ at C1, CN at C2 | 4-Nitro-2-trifluoromethoxybenzonitrile and 5-Nitro-2-trifluoromethoxybenzonitrile |
| 3-Trifluoromethoxybenzonitrile | OCF₃ at C1, CN at C3 | 5-Nitro-3-trifluoromethoxybenzonitrile |
| 4-Trifluoromethoxybenzonitrile | OCF₃ at C1, CN at C4 | 2-Nitro-4-trifluoromethoxybenzonitrile |
Note: The predicted products are based on the meta-directing effects of both substituents. Relative yields would depend on the specific reaction conditions and the subtle interplay of steric and electronic effects.
A logical workflow for predicting the outcome of an electrophilic aromatic substitution reaction on a substituted benzonitrile is outlined below.
Caption: Workflow for predicting electrophilic aromatic substitution products.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoromethoxy and cyano groups activates the aromatic ring to nucleophilic attack, particularly when a suitable leaving group is present. The reactivity in SNAr reactions is highly dependent on the position of the electron-withdrawing groups relative to the leaving group. For SNAr to occur readily, a strong electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[3][4]
While the trifluoromethoxybenzonitriles themselves do not have a leaving group other than hydride (which is generally not displaced), their derivatives containing a leaving group (e.g., a halogen) would exhibit positional reactivity differences. For instance, in a hypothetical chlorotrifluoromethoxybenzonitrile, the rate of nucleophilic substitution of the chlorine atom would be significantly enhanced if the trifluoromethoxy and/or cyano group is in an ortho or para position.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group to a carboxylic acid is another important reaction. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the hydrolysis of the nitrile by increasing the electrophilicity of the nitrile carbon. Therefore, all three trifluoromethoxybenzonitrile isomers are expected to undergo hydrolysis more readily than benzonitrile itself. The relative rates of hydrolysis among the isomers would depend on the combined electron-withdrawing strength at the nitrile carbon, which is influenced by both inductive and resonance effects of the trifluoromethoxy group from the ortho, meta, and para positions.
Experimental Protocols
Detailed experimental procedures for reactions on trifluoromethoxybenzonitriles are not widely available in the form of a comparative study. However, general protocols for similar transformations can be adapted.
General Protocol for Nitration of Aromatic Compounds
This protocol is a general procedure and should be adapted and optimized for the specific trifluoromethoxybenzonitrile isomer.[5]
Materials:
-
Trifluoromethoxybenzonitrile isomer
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the trifluoromethoxybenzonitrile isomer in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions: Nitration reactions are highly exothermic and potentially hazardous.[5] Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood. The addition of the nitrating mixture must be done slowly and with careful temperature control to prevent runaway reactions.
The following diagram illustrates a typical workflow for a nitration experiment.
Caption: Experimental workflow for the nitration of an aromatic compound.
Conclusion
The isomeric position of the trifluoromethoxy group has a profound impact on the reactivity of the benzonitrile ring. While all isomers are deactivated towards electrophilic aromatic substitution, the regioselectivity is predictably governed by the meta-directing nature of both substituents. For nucleophilic aromatic substitution on derivatives containing a leaving group, the ortho and para isomers would exhibit significantly enhanced reactivity compared to the meta isomer. The rate of nitrile hydrolysis is expected to be accelerated in all isomers due to the electron-withdrawing nature of the trifluoromethoxy group. Further quantitative experimental studies are necessary to provide a precise comparison of the reaction rates and yields for each isomer.
References
Comparative X-ray Crystallographic Analysis of Substituted Benzonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and designing new chemical entities. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of crystalline compounds. This guide offers a comparative analysis of the crystallographic features of benzonitrile derivatives, with a particular focus on the influence of trifluoromethyl and trifluoromethoxy substituents.
While a specific crystal structure for 2-(trifluoromethoxy)benzonitrile is not publicly available at the time of this publication, we can infer its likely structural characteristics by examining related compounds. This guide leverages the known crystal structure of 4-(trifluoromethyl)benzonitrile and other substituted benzonitriles to provide a framework for understanding the impact of electron-withdrawing groups on the molecular geometry and crystal packing of this important class of compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 4-(trifluoromethyl)benzonitrile, providing a benchmark for comparison with other benzonitrile derivatives. The data is sourced from the Cambridge Structural Database (CSD).[1]
| Parameter | 4-(Trifluoromethyl)benzonitrile |
| CCDC Number | 182014 |
| Chemical Formula | C₈H₄F₃N |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.035(2) |
| b (Å) | 9.897(3) |
| c (Å) | 12.443(4) |
| α (°) | 90 |
| β (°) | 99.43(3) |
| γ (°) | 90 |
| Volume (ų) | 732.5(4) |
| Z | 4 |
Insights from Comparative Analysis
The crystal structure of 4-(trifluoromethyl)benzonitrile reveals a planar benzonitrile core. The trifluoromethyl group, being a strong electron-withdrawing substituent, influences the electronic distribution within the aromatic ring and participates in intermolecular interactions. In the absence of a crystal structure for this compound, we can anticipate that the trifluoromethoxy group at the ortho position would introduce additional steric and electronic effects. The oxygen atom in the trifluoromethoxy group could act as a weak hydrogen bond acceptor, potentially leading to different packing arrangements compared to its trifluoromethyl counterpart.
Further comparative studies on various benzonitrile derivatives have shown that the nature and position of substituents significantly affect bond lengths, bond angles, and the overall crystal packing, which is often stabilized by van der Waals interactions.[2] For instance, in 4-methyl-3-nitrobenzonitrile, the nitro group is rotated out of the plane of the benzene ring.[2] Such rotations are common for bulky or electronically demanding substituents in the ortho position, a feature that would likely be observed in this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique. The general workflow is outlined below.
A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the resulting diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and the symmetry of the crystal. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters. The final structure is validated and can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Logical Relationship of Substituent Effects
The following diagram illustrates the logical relationship between the properties of a substituent on a benzonitrile ring and the resulting crystallographic features.
References
A Comparative Guide to the Reaction Kinetics of 2-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantitative analysis of the reaction kinetics of 2-(trifluoromethoxy)benzonitrile. Due to a lack of publicly available kinetic data for this specific compound, this document focuses on establishing a robust methodology for such an analysis. It further proposes a comparative study against alternative benzonitrile derivatives to elucidate the electronic effects of the trifluoromethoxy group on reaction rates. The experimental protocols detailed herein are designed to be adaptable for various reaction types, with a focus on nucleophilic aromatic substitution (SNAr), a common and important reaction class for this family of compounds.
Comparative Kinetic Analysis: A Hypothetical Study
To understand the reactivity of this compound, a comparative kinetic study is proposed against benzonitrile derivatives bearing electron-donating and electron-withdrawing substituents. This allows for the contextualization of the trifluoromethoxy group's electronic influence. For this purpose, 4-methoxybenzonitrile and 4-nitrobenzonitrile are selected as representative examples of compounds with electron-donating and electron-withdrawing groups, respectively.
The trifluoromethoxy group is generally considered to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is expected to enhance the rate of nucleophilic aromatic substitution reactions.[1][2] The nitrile group itself is also electron-withdrawing and activates the aromatic ring towards nucleophilic attack.[1]
Table 1: Hypothetical Comparative Kinetic Data for the Nucleophilic Aromatic Substitution of Substituted Benzonitriles with a Generic Nucleophile
| Compound | Substituent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| This compound | 2-OCF₃ | (To Be Determined) | (To Be Determined) |
| 4-Methoxybenzonitrile | 4-OCH₃ | (Expected to be slow) | (Expected to be high) |
| 4-Nitrobenzonitrile | 4-NO₂ | (Expected to be fast) | (Expected to be low) |
Experimental Protocols for Kinetic Analysis
The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound and its alternatives.
Protocol 1: Kinetic Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the real-time consumption of this compound and the formation of the product by observing the change in the ¹⁹F NMR signal.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Prepare a stock solution of this compound of known concentration in the deuterated solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine the this compound solution with the nucleophile solution at time t=0.
-
Immediately acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the fluorine atoms of the reactant and the product in each spectrum.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
Protocol 2: Kinetic Analysis by Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the reaction rate by monitoring the change in absorbance of a reactant or product that has a distinct chromophore.
Materials:
-
Substituted benzonitrile (reactant)
-
Nucleophile
-
Appropriate solvent (UV transparent at the wavelength of interest)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that exhibits a change in absorbance during the reaction.
-
Prepare stock solutions of the benzonitrile derivative and the nucleophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
Mix the reactant solutions in a quartz cuvette and immediately place it in the spectrophotometer.
-
Record the absorbance at the predetermined λ_max at regular time intervals.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.
-
Plot concentration versus time and analyze the data to determine the rate constant.
Protocol 3: Kinetic Analysis by Gas Chromatography (GC)
Objective: To quantify the disappearance of the reactant and the appearance of the product over time by separating and detecting the components of the reaction mixture.
Materials:
-
Benzonitrile derivative (reactant)
-
Nucleophile
-
Solvent
-
Internal standard
-
Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Autosampler and vials
Procedure:
-
Develop a GC method capable of separating the reactant, product, and internal standard.
-
Prepare a stock solution of the benzonitrile derivative and the nucleophile in the reaction solvent.
-
Add a known amount of an internal standard to the reaction mixture.
-
Initiate the reaction at a controlled temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (if necessary), and prepare it for GC analysis (e.g., by dilution).
-
Inject the samples into the GC.
-
Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.
-
Plot concentration versus time to determine the reaction rate and rate constant.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical nucleophilic aromatic substitution pathway and a general experimental workflow for kinetic analysis.
Caption: A simplified diagram of the SNAr pathway.
Caption: A flowchart of the kinetic analysis workflow.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethoxy)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(Trifluoromethoxy)benzonitrile, a chemical intermediate used in pharmaceutical and agrochemical research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Disclaimer: This guidance is based on information for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not found in the available search results. Always consult your institution's Environmental Health and Safety (EHS) department and the substance's specific SDS, if available, before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on the hazards associated with similar nitrile compounds, which are often toxic and irritating, the following PPE is recommended.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[1][2]
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials and empty containers, as hazardous waste.
-
Consult your institution's EHS department for specific waste codes and classifications that apply in your region.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as absorbent pads, gloves, and labware, must also be disposed of as hazardous waste.
-
Place these materials in the same designated hazardous waste container.
-
-
Empty Container Disposal:
-
Do not rinse empty containers into the drain.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.
-
Alternatively, unrinsed empty containers should be sealed and disposed of as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]
-
The primary method of disposal for such organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[4]
-
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials such as paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Dispose: Collect the absorbed material or swept solid into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Trifluoromethoxy)benzonitrile
This guide provides immediate and essential safety protocols for handling 2-(Trifluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and proper logistical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 63968-85-4
-
Molecular Formula: C8H4F3NO
Hazard Summary: this compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Operation | Minimum Recommended PPE |
| Weighing and Aliquoting | Chemical safety goggles, Lab coat, Nitrile gloves (double-gloving recommended) |
| Reactions and Transfers | Chemical safety goggles with side shields or face shield, Chemical-resistant lab coat or apron, Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Spill Cleanup | Air-purifying respirator with appropriate cartridges, Chemical-resistant coveralls, Chemical-resistant gloves, Chemical-resistant boots |
Detailed PPE Specifications:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] This includes a lab coat, and for larger quantities or risk of splash, chemical-resistant aprons or coveralls.[4][5]
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required.[6] Regularly inspect gloves for signs of degradation or puncture.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.[4]
Operational and Disposal Plans
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Handle the substance exclusively in a chemical fume hood.[3]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][7]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
Spill and Leak Procedures:
-
Minor Spills: For small spills within a fume hood, absorb the material with a chemical spill kit. Place the cleanup materials in a sealed, labeled hazardous waste container.
-
Major Spills: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department. Wear appropriate PPE, including respiratory protection, before attempting to clean up.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8]
-
Do not empty into drains.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
